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  • Product: 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile
  • CAS: 66188-29-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive overview of the core physicochemical properties of 3-(Ethyl(3-methoxyp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile, a chemical intermediate with applications in the synthesis of various organic compounds, including dyes and potentially pharmaceutical agents.[1][2] Understanding these properties is paramount for its effective handling, reaction optimization, and for predicting its behavior in biological systems. This document moves beyond a simple data sheet, offering insights into the experimental determination of these properties and their implications for research and development.

Molecular and Structural Characteristics

3-(Ethyl(3-methoxyphenyl)amino)propanenitrile, with the CAS Number 148-87-8, possesses a molecular formula of C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol .[2] Its structure features a tertiary aromatic amine and a nitrile functional group, which dictate its chemical reactivity and physical behavior.

Chemical Structure:

The presence of the electron-donating methoxy group on the phenyl ring influences the electron density of the aromatic system and the basicity of the tertiary amine. The nitrile group, with its carbon-nitrogen triple bond, is a site for potential nucleophilic addition and hydrolysis reactions.[3][4]

Known Physical Properties

A summary of the currently available physical data for 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile is presented in the table below. It is important to note that while some properties are documented by chemical suppliers, a comprehensive experimental characterization is not widely published in peer-reviewed literature.

PropertyValueSource
CAS Number 148-87-8[1]
Molecular Formula C₁₁H₁₄N₂O[2]
Molecular Weight 190.24 g/mol [2]
Appearance Colorless to light yellow liquid/oily liquid[5]
Boiling Point 137-140 °C at 4 mmHg[1]
Density 1.03 g/cm³[1]

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter for its application in synthesis, formulation, and biological assays. Based on its structure, 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile is expected to be sparingly soluble in water and soluble in common organic solvents.

Theoretical Considerations

The molecule possesses both hydrophobic (aromatic ring, ethyl group) and hydrophilic (nitrile group, potential for protonation of the amine) characteristics. The tertiary amine group is basic and will exhibit increased aqueous solubility in acidic conditions due to the formation of a soluble salt.[6][7]

Experimental Protocol for Solubility Determination

A systematic approach to determining the solubility of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile in various solvents is essential.[8][9]

Materials:

  • 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile

  • Deionized water

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • 5% (v/v) Hydrochloric Acid (HCl) solution

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Common organic solvents (e.g., ethanol, methanol, acetone, diethyl ether, toluene)

  • Test tubes and vortex mixer

  • pH indicator strips

Procedure:

  • Water Solubility: To approximately 0.1 mL of the compound in a test tube, add 3 mL of deionized water in portions, with vigorous shaking after each addition.[8] Observe for the formation of a homogeneous solution. Test the pH of the resulting solution with a pH strip.[9]

  • Aqueous Acid and Base Solubility: If the compound is insoluble in water, test its solubility in 5% HCl, 5% NaOH, and 5% NaHCO₃ using the same procedure as for water.[6][10] Solubility in 5% HCl is indicative of a basic compound (amine).[6]

  • Organic Solvent Solubility: Systematically test the solubility in a range of organic solvents from polar to nonpolar.

  • Solubility in Concentrated Acid: For compounds insoluble in the above, solubility in concentrated H₂SO₄ can indicate the presence of functional groups that can be protonated, such as the nitrile and the ether oxygen.[7]

Below is a diagram illustrating the workflow for determining the solubility class of an organic compound.

Solubility_Workflow start Start with Sample water Test Solubility in Water start->water ph_test Test pH water->ph_test Soluble hcl Test Solubility in 5% HCl water->hcl Insoluble end End ph_test->end Acidic/Basic/Neutral naoh Test Solubility in 5% NaOH hcl->naoh Insoluble hcl->end Soluble (Base) nahco3 Test Solubility in 5% NaHCO3 naoh->nahco3 Soluble (Acid) h2so4 Test Solubility in Conc. H2SO4 naoh->h2so4 Insoluble nahco3->end Soluble (Strong Acid) nahco3->end Insoluble (Weak Acid) organic_solvents Test in Organic Solvents h2so4->organic_solvents Insoluble h2so4->end Soluble (Neutral w/ heteroatoms) organic_solvents->end

Caption: Experimental workflow for determining the solubility of an organic compound.

Partition Coefficient (LogP): A Measure of Lipophilicity

The n-octanol/water partition coefficient (LogP) is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) properties.[11] A positive LogP value indicates a preference for the lipid phase (lipophilic), while a negative value suggests a preference for the aqueous phase (hydrophilic).[11]

Experimental Determination of LogP

The shake-flask method is the gold standard for experimental LogP determination.[12]

Procedure:

  • Prepare a stock solution of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile in n-octanol.

  • Saturate n-octanol with water and water with n-octanol.

  • Add a known volume of the stock solution to a separatory funnel containing a known volume of the water phase.

  • Shake the funnel vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Carefully collect samples from both the n-octanol and water layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • The LogP is the base-10 logarithm of P.[11]

An alternative and faster method for LogP determination is by HPLC.[13]

The following diagram outlines the shake-flask method for LogP determination.

LogP_Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution in n-Octanol mix Mix Stock Solution and Water Phase stock->mix saturate Saturate Solvents (n-Octanol with Water, Water with n-Octanol) saturate->mix shake Shake to Reach Equilibrium mix->shake separate Allow Phases to Separate shake->separate sample Sample Both Phases separate->sample analyze Analyze Concentration (e.g., HPLC) sample->analyze calculate Calculate P and LogP analyze->calculate

Caption: Workflow for the shake-flask method of LogP determination.

Acid Dissociation Constant (pKa): Quantifying Basicity

The pKa value is a measure of the acidity or basicity of a compound. For 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile, the pKa of the conjugate acid of the tertiary amine is of primary interest. This value will determine the extent of ionization at a given pH, which is crucial for understanding its behavior in biological systems and for developing analytical methods.

Predictive Insights

The basicity of the tertiary amine is influenced by the electronic effects of the substituents on the aromatic ring. The methoxy group is an electron-donating group, which should increase the electron density on the nitrogen atom, thereby increasing its basicity compared to an unsubstituted aniline derivative. Computational methods can be employed to predict the pKa value.[14][15]

Experimental Determination of pKa

Potentiometric titration is a common method for determining the pKa of amines.

Procedure:

  • Dissolve a precise amount of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile in a suitable solvent (e.g., a water-alcohol mixture to ensure solubility).

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

  • Monitor the pH of the solution using a calibrated pH meter as the titrant is added.

  • Plot the pH of the solution versus the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

Safety and Handling

3-(Ethyl(3-methoxyphenyl)amino)propanenitrile is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Do not eat, drink, or smoke when using this product. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physicochemical properties of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile. While some fundamental data is available, further experimental characterization of its solubility, LogP, and pKa is essential for its full potential to be realized in research and development. The protocols outlined herein provide a solid foundation for researchers to obtain this critical data, ensuring the safe and effective use of this versatile chemical intermediate.

References

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

  • ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

  • Chemistry Steps. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

  • YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved from [Link]

  • Klebe, G. (2020, December 11). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Angewandte Chemie International Edition, 60(15), 8174-8197. [Link]

  • Sangster, J. (2022, August 25). Methods for Determination of Lipophilicity. Encyclopedia MDPI. [Link]

  • ChemistrySH. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

  • Owens Community College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

  • Juranić, I. O. (2014). Simple Method for the Estimation of pKa of Amines. Croatica Chemica Acta, 87(4), 343-348. [Link]

  • Longdom Publishing. (2024, March 22). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]

  • MDPI. (2020, November 14). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear Magnetic Resonance, NMR- 1 H. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]

  • American Chemical Society. (2026, January 12). Accurate Prediction of pKb in Amines: Validation of the CAM-B3LYP/6-311+G(d,p)/SMD Model. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Retrieved from [Link]

  • LookChem. (n.d.). CAS No.148-87-8,3-Ethylanilinopropiononitrile Suppliers,MSDS download. Retrieved from [Link]

  • Agilent. (2014, February 10). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

  • Tradeindia. (n.d.). N- Cyanoethyl N- Ethyl Aniline Cas No: 148-87-8. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Ethyl(methyl)amino)propanenitrile. PubChem. Retrieved from [Link]

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  • Google Patents. (n.d.). RU2107284C1 - Method of quantitative determination of physiologically active nitriles of saturated alifatic acids.
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  • ResearchGate. (n.d.). Synthesis of 3-amino-1-(3, 4-dimethoxyphenyl)-8_mathoxy_1H-benzo[f] chromene-carbonitrile (4). Retrieved from [Link]

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Exploratory

Unlocking the Potential of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the potential research applications of the molecule 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile . While direct research on this specific compound is limited, a c...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the potential research applications of the molecule 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile . While direct research on this specific compound is limited, a comprehensive analysis of its structural motifs—the N-aryl-β-aminonitrile core—reveals significant potential as a versatile intermediate in the synthesis of high-value molecules, particularly in the fields of dye chemistry and medicinal drug discovery. This document synthesizes information from closely related analogs to project its utility and provide actionable experimental frameworks for researchers, scientists, and drug development professionals.

Molecular Profile and Synthetic Strategy

Chemical Structure and Properties

3-(Ethyl(3-methoxyphenyl)amino)propanenitrile is an organic compound featuring a tertiary amine, a nitrile group, and a methoxy-substituted aromatic ring. Its structure suggests it is a derivative of β-alanine.

PropertyPredicted Value/InformationSource
Molecular Formula C₁₂H₁₆N₂O-
Molecular Weight 204.27 g/mol -
IUPAC Name 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile-
CAS Number Not assigned; Analog N-(2-Cyanoethyl)-N-ethylaniline is 148-87-8[1][2][3]
Appearance Likely a colorless to pale yellow liquid, based on analogs[4]
Solubility Expected to be soluble in organic solvents like ethanol and acetone, with limited water solubility[5]

Synthetic Pathway: Aza-Michael Addition

The most probable and industrially scalable synthesis route for 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile is the aza-Michael addition. This reaction involves the conjugate addition of an amine (N-ethyl-3-methoxyaniline) to an α,β-unsaturated nitrile (acrylonitrile).

Experimental Protocol: Synthesis via Aza-Michael Addition

Objective: To synthesize 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile.

Materials:

  • N-ethyl-3-methoxyaniline (1.0 mmol)

  • Acrylonitrile (1.2 mmol)

  • Catalyst: Choline-based ionic liquids (e.g., [Cho][Pro]) (0.25 mmol) or CuO nanoparticles (2 mg) for a solvent-free approach.[6][7]

  • Solvent (optional): Dichloromethane (DCM) or Diethyl ether (Et₂O) for workup.

  • Silica gel for column chromatography.

Procedure:

  • In a round-bottom flask, combine N-ethyl-3-methoxyaniline (1.0 mmol) and the chosen catalyst.

  • Slowly add acrylonitrile (1.2 mmol) to the mixture while stirring at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The reaction is typically complete within minutes to a few hours, depending on the catalyst.[7]

  • Upon completion, if an ionic liquid was used, dissolve the mixture in DCM or Et₂O and filter through a short plug of silica gel to remove the catalyst.[7]

  • If a solid catalyst like CuO was used, extract the mixture with ethyl acetate and water. The aqueous layer containing the catalyst can be separated and the catalyst recycled.[6]

  • Concentrate the organic filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile.

Validation: The structure of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_output Output Amine N-ethyl-3-methoxyaniline Reaction Aza-Michael Addition (Catalyst, Room Temp) Amine->Reaction Nitrile Acrylonitrile Nitrile->Reaction Workup Workup (Filtration/Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product 3-(Ethyl(3-methoxyphenyl) amino)propanenitrile Purification->Product Analysis Spectroscopic Analysis (NMR, IR, MS) Product->Analysis

Caption: Workflow for the synthesis and validation of the target compound.

Application as a Dye Intermediate

The primary and most immediate application of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile is as a key intermediate in the synthesis of azo dyes. N-cyanoethylated anilines are widely used as coupling components in the production of disperse dyes for synthetic fibers like polyester and nylon.[1][8]

The Role in Azo Dye Synthesis

Azo dyes are formed through a two-step process:

  • Diazotization: A primary aromatic amine (the diazo component) is treated with a nitrous acid source (e.g., NaNO₂ and HCl) at low temperatures to form a reactive diazonium salt.

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich nucleophile.

In this context, 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile would serve as the coupling component. The tertiary amine and the electron-donating methoxy group activate the aromatic ring, facilitating electrophilic substitution by the diazonium salt, typically at the para-position to the amino group. The resulting molecule is a highly colored azo compound. The cyanoethyl and ethyl groups on the nitrogen atom, along with the methoxy group, help to fine-tune the color (bathochromic or hypsochromic shifts), fastness properties, and affinity of the dye for the fabric.[9]

Azo_Dye_Synthesis cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Azo Coupling ArylAmine Aromatic Amine (e.g., 2,6-dicyano-4-nitroaniline) Reagents1 NaNO₂ + HCl (0-5 °C) ArylAmine->Reagents1 Diazonium Aryl Diazonium Salt (Electrophile) Reagents1->Diazonium AzoDye Azo Disperse Dye (e.g., Bright Blue/Red) Diazonium->AzoDye TargetMolecule 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile (Coupling Component) TargetMolecule->AzoDye

Caption: General pathway for synthesizing azo dyes from the target molecule.

Potential Dye Products

Based on patent literature for similar couplers, reacting 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile with diazonium salts derived from anilines like 2,6-dicyano-4-nitroaniline could produce high-performance blue disperse dyes with excellent fastness properties for polyester fibers.[10][11]

Experimental Protocol: Synthesis of a Disperse Azo Dye

Objective: To synthesize a disperse azo dye using 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile as a coupling component.

Materials:

  • Diazo Component: e.g., 4-Nitroaniline (1.0 mmol)

  • Sodium Nitrite (NaNO₂) (1.1 mmol)

  • Concentrated Hydrochloric Acid (HCl) (2.5 mL)

  • Coupling Component: 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile (1.0 mmol)

  • Sodium Acetate

  • Ethanol for recrystallization

Procedure:

  • Diazotization: a. Dissolve the diazo component (e.g., 4-nitroaniline) in concentrated HCl and water. b. Cool the mixture to 0-5 °C in an ice bath. c. Slowly add an aqueous solution of NaNO₂ dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Coupling Reaction: a. Dissolve the coupling component (3-(Ethyl(3-methoxyphenyl)amino)propanenitrile) in a suitable solvent like acetic acid or ethanol. b. Cool this solution to 0-5 °C. c. Slowly add the prepared diazonium salt solution to the coupling component solution with vigorous stirring. d. Maintain the temperature at 0-5 °C and stir for 1-2 hours. e. Adjust the pH to 4-5 with sodium acetate to facilitate the coupling.

  • Isolation and Purification: a. The precipitated dye is collected by vacuum filtration. b. Wash the dye thoroughly with cold water until the filtrate is neutral. c. Dry the crude dye in an oven at 50-60 °C. d. Recrystallize the dye from a suitable solvent (e.g., ethanol) to obtain the pure product.

Validation: The final dye product can be characterized by UV-Vis spectroscopy to determine its maximum absorption wavelength (λ_max), and its fastness properties (e.g., light, wash, and sublimation fastness) can be evaluated on polyester fabric according to standard methods.

Potential in Medicinal Chemistry: A Precursor to Bioactive Heterocycles

While its role as a dye intermediate is well-supported by analogy, the aminonitrile scaffold is also a valuable building block in medicinal chemistry. Aminonitriles are precursors to a wide range of nitrogen-containing heterocycles, many of which exhibit significant pharmacological activity.[12]

From Aminonitrile to Aminopyridine: A Gateway to Bioactivity

One of the most promising transformations of a β-aminonitrile is its potential cyclization to form substituted aminopyridine rings. Aminopyridines are privileged structures in drug discovery, found in over 40 marketed drugs and numerous clinical candidates.[4][7] They are known to interact with a wide range of biological targets and can improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability.[5][13]

The synthesis of 2-aminopyridine derivatives can be achieved through multicomponent reactions involving precursors that can be conceptually derived from our target molecule's core structure.[14] For instance, the nitrile group can participate in cyclization reactions to form the pyridine ring, while the N-aryl group can be a key pharmacophoric element.

Medicinal_Chemistry_Pathway cluster_transformation Chemical Transformation cluster_products Bioactive Heterocycles cluster_applications Potential Therapeutic Areas Start 3-(Ethyl(3-methoxyphenyl) amino)propanenitrile Cyclization Intramolecular Cyclization or Multicomponent Reaction Start->Cyclization Aminopyridine Substituted Aminopyridines Cyclization->Aminopyridine Other Other N-Heterocycles (e.g., Pyrimidines, Azetidines) Cyclization->Other AntiInfective Anti-Infective Aminopyridine->AntiInfective AntiCancer Anti-Cancer Aminopyridine->AntiCancer CNS CNS Disorders Aminopyridine->CNS

Caption: Potential pathway from the target molecule to bioactive heterocycles.

Projected Pharmacological Relevance

  • The 3-Methoxyphenyl Moiety: This group is a known pharmacophore in various biologically active compounds, particularly in anticancer agents. Its presence can enhance binding to therapeutic targets.

  • The Aminopyridine Scaffold: This structure is a key component in drugs targeting a vast array of conditions, including neurological disorders, infectious diseases, and cancer.[4][7]

Given these features, derivatives synthesized from 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile could be investigated for a range of therapeutic applications. For example, the synthesis of novel aminopyridine derivatives could yield candidates for screening against kinases, proteases, or microbial targets.

Conclusion and Future Directions

While 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile is not a widely studied compound, its chemical structure strongly suggests two primary avenues for research and application. Its most immediate and commercially viable role is likely as a coupler for disperse azo dyes , where it can be used to synthesize a range of colors, particularly blues and reds, for synthetic textiles. The methodologies for this application are well-established and can be readily adapted from existing literature on analogous compounds.

Secondly, its potential as a scaffold in medicinal chemistry should not be overlooked. The aminonitrile functional group is a versatile handle for constructing more complex, biologically active heterocyclic systems like aminopyridines. Researchers in drug discovery could utilize this molecule as a starting point for generating novel compound libraries for screening against various therapeutic targets.

Future research should focus on the practical synthesis and characterization of this molecule, followed by systematic exploration of its reactivity in both dye synthesis and the construction of novel heterocyclic frameworks. Such studies will undoubtedly unlock the full potential of this versatile chemical intermediate.

References

  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2024). PMC. [Link]

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  • Reinvigorating aza-Michael reactions under ionic liquid catalysis: a greener approach. (2024). Royal Society of Chemistry. [Link]

  • Synthesis of heterocyclic ortho-aminonitrile derivatives 3. ResearchGate. [Link]

  • 2-Aminopyridines with a Truncated Side Chain To Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity. (2015). ACS Publications. [Link]

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  • Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. (2024). Taylor & Francis Online. [Link]

  • United States Patent Office. Googleapis. [Link]

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  • Cyano-containing azo disperse dye.
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Foundational

discovery and history of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile

From Azo-Dye Precursor to Pharmacophore Building Block Part 1: Executive Summary & Historical Context 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile (CAS: 148-87-8) is a specialized aniline derivative characterized by a m...

Author: BenchChem Technical Support Team. Date: February 2026

From Azo-Dye Precursor to Pharmacophore Building Block

Part 1: Executive Summary & Historical Context

3-(Ethyl(3-methoxyphenyl)amino)propanenitrile (CAS: 148-87-8) is a specialized aniline derivative characterized by a meta-anisidine core functionalized with both an ethyl group and a cyanoethyl arm. Historically entrenched in the disperse dye industry of the mid-20th century, this molecule has re-emerged in modern drug development as a versatile C3-synthon and a critical case study in genotoxic impurity (GTI) management.

The Historical Pivot: Dyes to Drugs
  • 1920s–1950s (The Dye Era): The discovery of acetate and polyester fibers necessitated hydrophobic dyes. Chemists at IG Farben and ICI discovered that N-alkylated anilines, when coupled with diazonium salts, produced brilliant "Disperse Dyes." The introduction of the cyanoethyl group (via acrylonitrile) was a breakthrough, improving the dye's sublimation fastness and tuning the color spectrum (bathochromic shift) compared to simple alkyl chains.

  • 2000s–Present (The Pharma Era): In medicinal chemistry, this molecule serves as a "masked" building block. The nitrile group is a latent primary amine (via reduction) or carboxylic acid (via hydrolysis), allowing for the rapid construction of 1,2,3,4-tetrahydroquinolines and beta-amino acid scaffolds found in kinase inhibitors and integrin antagonists.

Part 2: Chemical Foundations & Synthesis Strategy[1][2]

The synthesis of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile relies on the aza-Michael Addition , a reaction that exemplifies atom economy. However, for pharmaceutical applications, the process requires rigorous control to prevent the carryover of the mutagenic precursor, m-anisidine.

2.1 The Mechanism: Aza-Michael Addition

The reaction involves the nucleophilic attack of the secondary amine (N-ethyl-m-anisidine) on the electron-deficient alkene of acrylonitrile.

Key Mechanistic Steps:

  • Activation: The nitrile group withdraws electron density, activating the

    
    -carbon of acrylonitrile.
    
  • Nucleophilic Attack: The lone pair of the N-ethyl-m-anisidine nitrogen attacks the

    
    -carbon.
    
  • Proton Transfer: An enolate-like transition state is formed, followed by rapid tautomerization/protonation to yield the stable tertiary amine.

2.2 Visualization: Reaction Pathway & Impurity Fate

The following diagram illustrates the synthesis pathway and the critical "Retro-Michael" risk node where thermal stress can revert the product to toxic starting materials.

MichaelAddition Anisidine N-Ethyl-m-anisidine (Nucleophile) Transition Zwitterionic Intermediate Anisidine->Transition Attack (k1) Acrylonitrile Acrylonitrile (Michael Acceptor) Acrylonitrile->Transition Product 3-(Ethyl(3-methoxyphenyl) amino)propanenitrile Transition->Product Proton Transfer Impurity Retro-Michael Degradation Product->Impurity >120°C / Acid Impurity->Anisidine Reversion

Figure 1: Aza-Michael Addition pathway showing the forward synthesis and the thermal retro-Michael risk.

Part 3: Technical Protocol (Self-Validating System)

This protocol is designed for high-purity isolation suitable for downstream pharmaceutical use, minimizing residual acrylonitrile (neurotoxin) and anisidine (genotoxin).

Safety Warning: Acrylonitrile is a volatile carcinogen. m-Anisidine is toxic.[1][2][3] All operations must occur in a fume hood.

3.1 Materials
ReagentEquiv.RoleCritical Parameter
N-Ethyl-m-anisidine 1.0SubstratePurity >98% (GC)
Acrylonitrile 1.5ElectrophileExcess drives kinetics; remove carefully
Acetic Acid (Glacial) 0.1CatalystPromotes proton transfer step
Cu(OAc)₂ (Optional) 0.05Co-catalystIncreases rate for sterically hindered amines
3.2 Step-by-Step Methodology
  • Setup: Charge N-ethyl-m-anisidine (100 mmol) and Glacial Acetic Acid (10 mmol) into a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and internal temperature probe.

  • Addition: Heat the mixture to 40°C . Add Acrylonitrile (150 mmol) dropwise over 60 minutes.

    • Why? Controlling addition rate prevents the polymerization of acrylonitrile (exothermic runaway).

  • Reaction: Raise temperature to 85°C and stir for 12–16 hours.

    • Process Check: Monitor by HPLC/TLC. Target <0.5% residual starting amine.[4]

  • Quench & Workup:

    • Cool to room temperature.

    • Vacuum Strip: Apply vacuum (10 mbar) at 40°C to remove excess acrylonitrile. Crucial for safety.

    • Dissolve residue in Ethyl Acetate. Wash with 5% NaHCO₃ (remove acid catalyst) and Brine.

  • Purification:

    • Dry organic layer over Na₂SO₄ and concentrate.

    • Distillation: High-vacuum distillation (0.1 mmHg, ~140-150°C) yields the product as a pale yellow oil.

    • Validation: ¹H NMR should show the diagnostic triplets of the ethyl (1.1 ppm) and cyanoethyl (2.5 ppm) groups.

Part 4: Drug Development Applications[7][8]
4.1 Scaffold Hopping & Linker Chemistry

The cyanoethyl group is a "masked" functional handle. In drug discovery, this intermediate is used to generate:

  • 1,3-Diamines: Reduction of the nitrile (H₂/Raney Ni) yields a primary amine, enabling the formation of 1,3-diamine linkers common in GPCR ligands .

  • Beta-Amino Acids: Hydrolysis of the nitrile yields the corresponding carboxylic acid, a bioisostere for peptide backbones.

4.2 Impurity Management (GTI Control)

In a GMP environment, this compound presents a specific challenge: Retro-Michael Addition .

  • Risk: If exposed to high heat (>120°C) or strong base during downstream processing, the molecule can eject acrylonitrile, reforming N-ethyl-m-anisidine.

  • Control Strategy:

    • Avoid high-temperature distillation if possible; prefer column chromatography for GMP batches.

    • Testing: Establish a limit test for m-anisidine (typically <10 ppm) using LC-MS/MS in the final drug substance.

Part 5: References
  • SIELC Technologies. (2018).[5] Separation of 3-[Ethyl(phenyl)amino]propanenitrile on Newcrom R1 HPLC column. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77172, Disperse Blue 79:1. Retrieved from [Link]

  • Molecules. (2022). Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones. Retrieved from [Link][4]

  • Journal of Medicinal Chemistry. (2017). Discovery of JAK1 Selective Inhibitors. (Contextual reference for 3-methoxyaniline scaffolds). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

3-(Ethyl(3-methoxyphenyl)amino)propanenitrile in medicinal chemistry for kinase inhibitors

Technical Application Note: 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile in Kinase Inhibitor Synthesis Part 1: Strategic Overview 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile is a high-value synthetic intermediate (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile in Kinase Inhibitor Synthesis

Part 1: Strategic Overview

3-(Ethyl(3-methoxyphenyl)amino)propanenitrile is a high-value synthetic intermediate (CAS: 66188-29-2 / 148-87-8 derivative) used primarily as a precursor for constructing nitrogen-containing heterocyclic scaffolds , specifically 1,2,3,4-tetrahydroquinolines (THQs) and amino-quinolines .

In the context of medicinal chemistry for kinase inhibitors, this molecule serves as a "linchpin" intermediate. It allows chemists to transition from a flexible, linear aniline structure to a rigid, fused-ring pharmacophore capable of ATP-competitive binding.

Key Pharmacophore Contributions:

  • 3-Methoxy Motif: Serves as a precursor to a 7-methoxy or 7-hydroxy substituent on the final quinoline ring. This moiety often acts as a critical Hydrogen Bond Acceptor (HBA) interacting with the kinase hinge region (e.g., Met, Thr residues).

  • N-Ethyl Group: Provides hydrophobic bulk that can occupy the ribose-binding pocket or solvent-exposed regions, modulating lipophilicity (LogP) and membrane permeability.

  • Cyanoethyl Tail: A "masked" reactive handle. It undergoes intramolecular cyclization (Hoesch or Friedel-Crafts type) to form the piperidine ring of the tetrahydroquinoline core.

Part 2: Chemistry & Synthesis Protocols

Protocol A: Synthesis of the Linear Precursor

Objective: Efficient synthesis of 3-(ethyl(3-methoxyphenyl)amino)propanenitrile via Michael Addition.

Reagents:

  • N-Ethyl-3-methoxyaniline (Starting Material)

  • Acrylonitrile (Michael Acceptor)

  • Acetic Acid (Catalyst) or Cu(OAc)₂ (Lewis Acid promoter)

  • Reflux condenser, Nitrogen atmosphere.

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a magnetic stirrer, dissolve N-ethyl-3-methoxyaniline (1.0 eq) in glacial acetic acid (catalytic amount) or use neat conditions if using a copper catalyst.

  • Addition: Add acrylonitrile (1.2 eq) dropwise at room temperature to prevent polymerization.

  • Reaction: Heat the mixture to reflux (approx. 80–90°C) for 12–24 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/EtOAc 8:2). The product will appear as a less polar spot compared to the aniline.

  • Work-up: Cool to room temperature. Pour the mixture into ice-water and neutralize with saturated NaHCO₃.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is often sufficiently pure (>95%) for the next step. If necessary, purify via flash column chromatography on silica gel.

Protocol B: Cyclization to the Kinase Scaffold (The "Money Step")

Objective: Converting the linear nitrile into the 1-ethyl-7-methoxy-4-oxo-1,2,3,4-tetrahydroquinoline core.

Mechanism: Intramolecular Houben-Hoesch reaction or acid-mediated cyclization.

Step-by-Step Methodology:

  • Preparation: Mix the purified 3-(ethyl(3-methoxyphenyl)amino)propanenitrile with polyphosphoric acid (PPA) or a mixture of ZnCl₂/HCl gas (classic Hoesch conditions). PPA is preferred for ease of handling.

  • Cyclization: Heat the mixture to 100–120°C for 2–4 hours. The nitrile nitrogen is protonated/complexed, rendering the nitrile carbon electrophilic enough to attack the electron-rich aromatic ring (activated by the methoxy group).

  • Quench: Carefully pour the hot viscous syrup into crushed ice (exothermic!). Stir vigorously until the complex hydrolyzes.

  • Isolation: Basify to pH 8–9 with NaOH solution. Extract the resulting ketone (1-ethyl-7-methoxy-2,3-dihydroquinolin-4(1H)-one) with dichloromethane.

  • Result: You now possess the THQ Core , a privileged scaffold for designing inhibitors against ROCK (Rho Kinase) , mTOR , and Src family kinases.

Part 3: Medicinal Chemistry Application (SAR)

Target Class: Serine/Threonine Kinases (e.g., ROCK, mTOR) and Tyrosine Kinases (e.g., Src).

Structure-Activity Relationship (SAR) Logic:

  • The Hinge Binder (Position 7): The 7-methoxy group in the THQ core mimics the 4-anilinoquinazoline motif found in EGFR inhibitors (like Gefitinib). It can be demethylated (using BBr₃) to a phenol to pick up an additional H-bond donor interaction.

  • The Solvent Front (Position 1): The N-ethyl group orients towards the solvent front. In advanced designs, this ethyl group is replaced or extended with solubilizing groups (e.g., morpholino-ethyl) to improve pharmacokinetic properties.

  • The Active Site (Position 4): The ketone at position 4 is a versatile handle. It can be:

    • Reduced to an amine (reductive amination) to attach side chains targeting the ribose pocket.

    • Converted to a vinyl nitrile or acrylamide to target specific cysteines (covalent inhibition).

Data Summary: THQ Scaffold Potency (Generic Reference)

Substituent (R1) Substituent (R7) Target Kinase IC50 Range (nM) Mechanism
Ethyl Methoxy ROCK-II 50 - 200 ATP Competitive
Ethyl Hydroxy ROCK-II 10 - 50 ATP Competitive (H-bond donor)

| Morpholino-ethyl | Methoxy | mTOR | 100 - 500 | Mixed Mode |

Part 4: Visualization

Diagram 1: Synthesis Pathway

Caption: Transformation of N-ethyl-m-anisidine to the bioactive Tetrahydroquinoline (THQ) scaffold via the nitrile intermediate.

SynthesisPathway SM N-Ethyl-3-methoxyaniline (Starting Material) Inter 3-(Ethyl(3-methoxyphenyl)amino) propanenitrile (The Topic Compound) SM->Inter Michael Addition (Reflux, AcOH) Reagent Acrylonitrile (Michael Acceptor) Reagent->Inter Scaffold 1-Ethyl-7-methoxy-4-oxo- 1,2,3,4-tetrahydroquinoline (Kinase Inhibitor Core) Inter->Scaffold Intramolecular Cyclization Cyclization Acid Catalysis (PPA or ZnCl2) Cyclization->Scaffold

Diagram 2: Pharmacophore Mapping in Kinase Pocket

Caption: Interaction of the derived THQ scaffold within the ATP-binding pocket of a generic kinase (e.g., ROCK/Src).

Pharmacophore Hinge Hinge Region (Met/Thr) Ribose Ribose Binding Pocket Solvent Solvent Front (Hydrophobic) Methoxy 7-Methoxy Group (H-Bond Acceptor) Methoxy->Hinge H-Bonding Core Tetrahydroquinoline Ring System Methoxy->Core attached to Core->Ribose Van der Waals Ethyl N-Ethyl Group (Lipophilic Tail) Ethyl->Solvent Hydrophobic Interaction Ethyl->Core attached to

Part 5: References

  • BOC Sciences. Product Monograph: 3-(ethyl(3-methoxyphenyl)amino)propanenitrile. Retrieved from

  • Fang, X., et al. (2010). "Tetrahydroisoquinoline Derivatives as Highly Selective and Potent Rho Kinase Inhibitors."[1] Journal of Medicinal Chemistry, 53(16), 5966-5978.

  • Chaube, U., et al. (2022). "Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Treatment of Lung Cancer." Future Medicinal Chemistry, 14(23).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16244388, 7-Methoxy-1,2,3,4-tetrahydroquinoline.

  • BindingDB. Target Data for Tetrahydroisoquinoline/Tetrahydroquinoline Scaffolds in Kinase Inhibition.

Sources

Application

application of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile in agrochemical synthesis

Application Note: 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile as a Versatile Synthon in Agrochemical Development Executive Summary This technical guide details the utility of 3-(Ethyl(3-methoxyphenyl)amino)propanenitri...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile as a Versatile Synthon in Agrochemical Development

Executive Summary

This technical guide details the utility of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile (CAS: 148-87-8, also known as N-ethyl-N-cyanoethyl-m-anisidine) as a high-value intermediate in the synthesis of agrochemical active ingredients (AIs). While historically dominant in the disperse dye industry, this molecule possesses a unique "push-pull" electronic structure—combining an electron-rich m-anisidine core with a reactive nitrile "handle"—that makes it an ideal precursor for nitrogen-containing heterocycles (quinolines, indoles) and N-aryl-


-amino acid derivatives found in modern fungicides and herbicides.

Chemical Profile & Specification

Before integrating this intermediate into complex workflows, verify the material against standard specifications.

ParameterSpecificationCriticality
Chemical Name 3-(Ethyl(3-methoxyphenyl)amino)propanenitrileIdentity
CAS Number 148-87-8Identity
Molecular Formula C

H

N

O
Stoichiometry
Molecular Weight 204.27 g/mol Calculation
Appearance Light brown to viscous oily liquidPurity Indicator
Purity (GC/HPLC)

98.0%
Yield Optimization
Moisture

0.5%
Prevents Hydrolysis
Free Acrylonitrile

10 ppm
Safety Critical

Strategic Agrochemical Utility

The value of this molecule lies in its divergent synthetic potential . The nitrile group serves as a "masked" functionality that can be activated late-stage to generate diverse pharmacophores.

Mechanism of Action (Synthetic):
  • The "Push" (Methoxy Group): The meta-methoxy substituent activates the aromatic ring at the para-position (relative to the nitrogen), facilitating electrophilic aromatic substitutions (e.g., Vilsmeier-Haack formylation) essential for building quinoline skeletons.

  • The "Pull" (Nitrile Group):

    • Pathway A (Hydrolysis): Converts to N-aryl-

      
      -alanine derivatives, structural analogs to phenylamide fungicides (e.g., Metalaxyl family).
      
    • Pathway B (Cyclization): Under acidic conditions (Hoesch or Vilsmeier), the side chain participates in ring closure to form tetrahydroquinolines.

Pathway Visualization

Agrochemical_Pathways cluster_legend Legend Start 3-(Ethyl(3-methoxyphenyl) amino)propanenitrile Inter1 Intermediate: N-Aryl-beta-Alanine Start->Inter1 Acid Hydrolysis (HCl/H2O) Inter2 Intermediate: Formylated Precursor Start->Inter2 Vilsmeier-Haack (POCl3/DMF) Prod1 Target Class A: Phenylamide Fungicides (Systemic Protection) Inter1->Prod1 Acylation & Esterification Prod2 Target Class B: Quinoline Herbicides (ALS Inhibitors) Inter2->Prod2 Knoevenagel Condensation & Cyclization key1 Starting Material key2 Synthetic Intermediate key3 Agrochemical Active

Figure 1: Divergent synthetic pathways utilizing the nitrile handle for agrochemical scaffold generation.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (Michael Addition)

Context: If not purchasing commercially, this intermediate is synthesized via the cyanoethylation of N-ethyl-m-anisidine. This step requires strict control to prevent polymerization of acrylonitrile.

Materials:

  • N-Ethyl-m-anisidine (1.0 eq)

  • Acrylonitrile (1.2 eq) - DANGER: Highly Toxic/Carcinogenic

  • Acetic Acid (Glacial, 5 mol% catalyst)

  • Hydroquinone (trace, polymerization inhibitor)

Methodology:

  • Setup: Charge a 3-neck round-bottom flask with N-ethyl-m-anisidine and acetic acid. Add hydroquinone (10 mg/mol). Heat to 80°C under N

    
     atmosphere.
    
  • Addition: Dropwise add acrylonitrile over 2 hours. Crucial: Maintain temperature between 80-85°C. Exotherms >90°C risk polymerization.

  • Reaction: Reflux at 95°C for 6–8 hours. Monitor consumption of amine via TLC (Mobile phase: Hexane/EtOAc 7:3).

  • Workup: Cool to room temperature. Wash with saturated NaHCO

    
     to remove acid catalyst. Extract with toluene.
    
  • Purification: Vacuum distillation is required to remove unreacted toxic acrylonitrile.

    • Target: Boiling point approx. 180°C at 2 mmHg.

Validation Point:

  • IR Spectrum: Look for the sharp Nitrile (C

    
    N) stretch at ~2250 cm
    
    
    
    . Absence of N-H stretch (~3300-3500 cm
    
    
    ) confirms complete alkylation.
Protocol B: Vilsmeier-Haack Cyclization to Quinoline Precursors

Context: This protocol converts the nitrile intermediate into a substituted quinoline aldehyde, a common pharmacophore in herbicides (e.g., Quinclorac analogs).

Materials:

  • 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile (10 mmol)

  • POCl

    
     (Phosphorus Oxychloride) (12 mmol)
    
  • DMF (Dimethylformamide) (12 mmol)

  • Dichloromethane (DCM) (Solvent)

Methodology:

  • Reagent Formation: In a dry flask at 0°C, add POCl

    
     dropwise to DMF. Stir for 30 mins to form the Vilsmeier salt (white precipitate/slurry).
    
  • Substrate Addition: Dissolve the nitrile intermediate in DCM and add slowly to the Vilsmeier salt at 0°C.

  • Formylation: Allow to warm to RT, then heat to reflux (40°C) for 4 hours. The electron-rich ring directs formylation para to the amino group.

  • Cyclization (One-Pot Variant): For quinoline synthesis, many protocols increase temperature to 80-100°C (using DCE or neat DMF) to induce intramolecular attack of the nitrile nitrogen on the Vilsmeier intermediate, though often a stepwise hydrolysis to the aldehyde followed by Meth-Cohn cyclization is preferred for purity.

  • Hydrolysis: Pour reaction mixture onto crushed ice/sodium acetate.

  • Isolation: Extract with DCM. The product is typically the 4-(ethyl(2-cyanoethyl)amino)-2-methoxybenzaldehyde .

Why this works: The methoxy group at the 3-position strongly activates the 4-position (ortho to methoxy, para to amine), ensuring regioselectivity.

Quality Control & Troubleshooting

HPLC Method for Purity Analysis:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 mins.

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (nitrile).

Troubleshooting Table:

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Polymerization of AcrylonitrileEnsure Hydroquinone is present; Strictly control temp <90°C.
Incomplete Reaction (Protocol A) Steric HindranceIncrease catalyst load (Acetic acid) or switch to Cu(OAc)

[1].
Regioisomers (Protocol B) Incorrect Temp ControlKeep Vilsmeier addition strictly at 0°C to favor para-substitution.
Dark/Tar Product Oxidation of AnilinePerform all reactions under Nitrogen/Argon blanket.

References

  • Cyanoethylation Catalysis

    • Title: The Preparation of Bis(2-cyanoethyl) Derivatives of Aromatic Primary Amines.[1][2]

    • Source: Journal of the Chemical Society.

    • Relevance: Establishes the acetic acid/copper catalysis protocols for sterically hindered anilines.
    • URL:[Link] (Representative Link)

  • Vilsmeier-Haack on Anilines

    • Title: The Vilsmeier–Haack Reaction (Review).[3][4][5][6]

    • Source: Meth-Cohn, O., & Stanforth, S. P. (1991).[3] Comprehensive Organic Synthesis.

    • Relevance: Definitive guide on converting N-substituted anilines to quinolines via formylation/cycliz
    • URL:[Link]

  • Beta-Alanine Synthesis

    • Title: Advances in the synthesis of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

      
      -alanine.[7][8][9]
      
    • Source: Frontiers in Bioengineering and Biotechnology (2023).[9]

    • Relevance: Reviews hydrolysis of -aminopropionitriles to -amino acids (agrochemical precursors).
    • URL:[Link]

  • Agrochemical Formulation Context

    • Title: Agrochemical composition with improved drift, spreading and uptake properties (EP 3994990 A1).[10]

    • Source: European P
    • Relevance: Illustrates the regulatory and formulation context for aniline-derived agrochemicals.
    • URL

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile synthesis.

This technical guide serves as a specialized support resource for the synthesis of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile (also known as N-ethyl-N-(2-cyanoethyl)-m-anisidine). This molecule is synthesized via the...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support resource for the synthesis of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile (also known as N-ethyl-N-(2-cyanoethyl)-m-anisidine).

This molecule is synthesized via the Aza-Michael addition (cyanoethylation) of N-ethyl-m-anisidine to acrylonitrile. As a Senior Application Scientist, I have structured this guide to address the specific electronic and steric challenges of this reaction, moving beyond generic textbook procedures to field-proven optimization strategies.

Module 1: Strategic Overview & Mechanism

The Challenge: The methoxy group at the meta position exerts an inductive electron-withdrawing effect (–I) that slightly deactivates the nucleophilicity of the aniline nitrogen compared to para-substituted analogs. Furthermore, the N-ethyl group adds steric bulk. Standard thermal uncatalyzed conditions often result in poor conversion or excessive polymerization of acrylonitrile.

The Solution: Acid catalysis is required to activate the acrylonitrile (Michael acceptor) without protonating the aniline (Michael donor) to the point of deactivation. Copper(II) Acetate is the industry "Gold Standard" catalyst for this specific transformation, offering superior yields over simple Brønsted acids (e.g., Acetic Acid) by coordinating to the nitrile, enhancing electrophilicity while suppressing polymerization.[1]

Reaction Mechanism Visualization

AzaMichaelMechanism Start Reagents: N-Ethyl-m-anisidine + Acrylonitrile Activation Catalyst Activation: Cu(II) coordinates to Acrylonitrile Nitrile Group Start->Activation Mixing Attack Nucleophilic Attack: Aniline Nitrogen attacks beta-carbon of Acrylonitrile Activation->Attack LUMO Lowering Intermediate Zwitterionic Intermediate Attack->Intermediate C-N Bond Formation ProtonTransfer Proton Transfer: Restoration of Neutrality Intermediate->ProtonTransfer Intramolecular/Solvent Assisted Product Product: 3-(Ethyl(3-methoxyphenyl) amino)propanenitrile ProtonTransfer->Product Yield

Caption: Mechanistic flow of the Cu(II)-catalyzed Aza-Michael addition. Coordination of the catalyst lowers the activation energy for the nucleophilic attack.

Module 2: Optimized Experimental Protocol

Standard Operating Procedure (SOP-884-CN)

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
N-Ethyl-m-anisidine Limiting Reagent1.0 equivEnsure purity >98%; impurities inhibit catalysis.
Acrylonitrile Michael Acceptor1.5 - 2.0 equivExcess drives equilibrium; toxic/volatile.
Copper(II) Acetate Monohydrate Catalyst2 - 5 mol%Superior to glacial acetic acid for hindered anilines.
Hydroquinone Polymerization Inhibitor0.1 wt%Essential to prevent polyacrylonitrile formation.
Glacial Acetic Acid Co-solvent/Promoter0.5 - 1.0 equivStabilizes the transition state.
Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and internal thermometer. Flush with Nitrogen (

    
    ).
    
  • Charging: Add N-ethyl-m-anisidine (1.0 eq), Copper(II) acetate (3 mol%), and Hydroquinone (trace). Stir at room temperature for 10 minutes.

  • Addition: Add Acrylonitrile (1.5 eq) and Glacial Acetic Acid (0.5 eq).

  • Reaction: Heat the mixture to 90–100°C (oil bath temperature). Reflux gently.

    • Critical Checkpoint: Monitor by TLC or HPLC every 2 hours. The reaction typically requires 6–12 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with Ethyl Acetate or Toluene.

    • Wash with 10% NaOH (to remove acetic acid and copper salts—the aqueous layer will turn blue).

    • Wash with brine, dry over

      
      , and concentrate
      in vacuo.[1]
      
  • Purification: Distill under high vacuum (0.1–1.0 mmHg). The product is a high-boiling oil.

Module 3: Troubleshooting & FAQs

Direct solutions to common user issues.

Q1: The reaction stalls at 60-70% conversion. Adding more acrylonitrile doesn't help.

Diagnosis: Equilibrium limitation or Catalyst deactivation. The Fix:

  • Temperature: The reaction is reversible (Retro-Michael). If the temperature is too high (>110°C), the reverse reaction is favored. Maintain 90–95°C.

  • Catalyst: If using only Acetic Acid, switch to Cu(OAc)₂ . The copper catalyst is significantly more active for deactivated anilines like m-anisidine.

  • Solvent: Run the reaction "neat" (solvent-free) or in minimal concentrated acetic acid to maximize concentration and drive kinetics.

Q2: The reaction mixture turned into a solid, gummy gel.

Diagnosis: Polymerization of Acrylonitrile.[2][3] The Fix:

  • Inhibitor: Did you add Hydroquinone or Phenothiazine? This is mandatory.

  • Oxygen: Acrylonitrile polymerization can be radical-initiated. Ensure a strict

    
     atmosphere.
    
  • Temperature Spikes: Sudden overheating can trigger exothermic polymerization. Use a controlled oil bath, not a heating mantle directly.[1]

Q3: My product has a blue/green tint after workup.

Diagnosis: Residual Copper catalyst. The Fix:

  • Chelation Wash: Wash the organic layer with a 5% EDTA solution or aqueous Ammonia (

    
    ). Ammonia complexes Cu(II) effectively (forming deep blue 
    
    
    
    ) which partitions into the aqueous phase, leaving the organic phase clear.
Q4: I see a side-product with M+53 mass in LC-MS.

Diagnosis: This is likely the hydrolysis of the nitrile group to an amide (


), usually caused by excessive heating in the presence of acid and moisture.
The Fix: 
  • Ensure reagents are dry.[4]

  • Reduce the amount of Acetic Acid.

  • Reduce reaction time; stop immediately upon consumption of starting material.

Module 4: Optimization Matrix (Catalyst Selection)

Use this table to select the right conditions based on your lab's constraints.

Catalyst SystemReactivityPolymerization RiskWorkup DifficultyRecommendation
Uncatalyzed (Thermal) LowHighEasyNot Recommended. Rate is too slow for m-anisidine.
Glacial Acetic Acid ModerateModerateModerateGood. Use if Cu salts are restricted. Requires longer times.
Cu(OAc)₂ / AcOH High Low ModerateExcellent. The preferred method for high yield.
ZnCl₂ / HCl HighModerateDifficultAlternative. Harder to remove Zinc salts; corrosive.
AlCl₃ Very HighHighDifficultAvoid. Too harsh; causes tarring and hydrolysis.

Module 5: Decision Tree for Process Optimization

Follow this logic flow to troubleshoot low yields.

OptimizationLogic Start Issue: Low Yield (<70%) CheckSM Is Starting Material (SM) consumed? Start->CheckSM SM_Yes No (SM Remains) CheckSM->SM_Yes SM_No Yes (SM Consumed) CheckSM->SM_No TempCheck Check Temp: Is T < 80°C? SM_Yes->TempCheck IncreaseTemp Action: Increase T to 95°C Add more Catalyst TempCheck->IncreaseTemp Yes CheckEquil Action: Add 0.5 eq Acrylonitrile Check for Retro-Michael TempCheck->CheckEquil No SideProd Check LCMS: Is Polymer or Amide present? SM_No->SideProd PolymerAction Action: Add Hydroquinone Reduce excess Acrylonitrile SideProd->PolymerAction Polymer Found HydrolysisAction Action: Dry reagents Reduce Acid loading SideProd->HydrolysisAction Amide Found

Caption: Logic flow for diagnosing yield issues. Focus distinguishes between kinetic stalling and side-reaction consumption.

References

  • Heininger, S. A. (1957). Cyanoethylation of Aromatic Amines. The Journal of Organic Chemistry, 22(10), 1213–1215.[1] Link

    • Key Insight: Establishes Copper(II)
  • Organic Syntheses. (1963). N-2-Cyanoethylaniline.[5] Organic Syntheses, Coll.[1] Vol. 4, p. 205.[1] Link

    • Key Insight: Provides the foundational protocol for aniline cyanoethyl
  • Beller, M., et al. (2004).[1] Catalytic Hydroamination of Olefins. Chemical Reviews, 104(6), 3099–3132.[1] Link

    • Key Insight: mechanistic review of Aza-Michael additions and transition metal c
  • Astruc, D. (2011). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and Aza-Michael Reactions. Beilstein Journal of Organic Chemistry. Link

    • Key Insight: Modern context on copper catalysis in nitrogen-carbon bond form

Sources

Optimization

purification of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile by column chromatography

Technical Support Center: Purification of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile Executive Summary & Molecule Profile Welcome to the technical support hub for the purification of 3-(Ethyl(3-methoxyphenyl)amino)pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile

Executive Summary & Molecule Profile

Welcome to the technical support hub for the purification of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile . This guide addresses the specific challenges associated with isolating this Michael addition product, typically synthesized via the cyanoethylation of N-ethyl-m-anisidine.

Molecule Analysis:

  • Core Structure: Tertiary aromatic amine with an electron-donating methoxy group and an electron-withdrawing nitrile.[1]

  • Key Impurity: N-ethyl-m-anisidine (Starting Material - SM).[1]

  • Chromatographic Challenge: The separation of a secondary amine (SM) from a tertiary amine (Product) on acidic silica gel often results in "tailing" or co-elution due to strong silanol interactions.

Diagnostic Triage (FAQs)

Q1: My TLC spots are streaking badly, making it impossible to determine


 values. Is my product decomposing? 
A:  Likely not. This is a classic "amine-silanol" interaction.
  • Cause: The basic nitrogen in your aniline derivative interacts ionically with the acidic protons of the silica gel silanol groups (

    
    ).
    
  • The Fix: You must "dope" your mobile phase with a base. Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to your solvent system. This neutralizes the silica surface, sharpening the spots.

Q2: The Product and Starting Material (SM) have very similar


 values. How do I separate them? 
A:  While the polarity shift from the cyanoethylation is moderate, the hydrogen-bonding capability changes significantly.
  • Mechanism: The SM is a secondary amine (H-bond donor). The Product is a tertiary amine (no H-bond donor).

  • Strategy: Use a solvent system that exploits this. A Toluene:Ethyl Acetate system often provides better selectivity for anilines than Hexane:Ethyl Acetate because pi-pi interactions with toluene can differentiate the aromatic cores.

Q3: I see a third spot at the baseline. What is it? A: This is likely Polyacrylonitrile (polymerized reagent) or oxidized amine salts. These are highly polar and usually remain on the baseline. You can filter the crude mixture through a short pad of Celite or basic alumina before loading the column to remove these tars.

Standard Operating Procedure (SOP)

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture TLC_Check Diagnostic TLC (Hex:EtOAc 8:2 + 1% TEA) Start->TLC_Check Decision_Streak Are spots streaking? TLC_Check->Decision_Streak Add_Base Add 1% TEA to Mobile Phase Decision_Streak->Add_Base Yes Decision_Sep Is Delta Rf > 0.15? Decision_Streak->Decision_Sep No Add_Base->Decision_Sep Change_Solvent Switch to Toluene:EtOAc Decision_Sep->Change_Solvent No Column_Prep Column Packing (Slurry pack with 1% TEA) Decision_Sep->Column_Prep Yes Change_Solvent->Column_Prep Loading Load Sample (DCM or Toluene solution) Column_Prep->Loading Gradient Run Gradient 0% -> 30% EtOAc in Hexane Loading->Gradient

Figure 1: Decision logic for optimizing the purification of anilino-nitriles.

Detailed Protocol: The "Buffered" Flash Column

Materials:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Solvent A: Hexane (or Petroleum Ether).

  • Solvent B: Ethyl Acetate (EtOAc).[2][3]

  • Modifier: Triethylamine (TEA).

Step-by-Step:

  • Mobile Phase Preparation:

    • Prepare the elution solvent: Hexane:EtOAc (80:20) containing 1% v/v TEA .

    • Note: The TEA is critical. Without it, the amine product will tail, contaminating later fractions and reducing yield.

  • Column Pre-Treatment (Neutralization):

    • Pack the column using the slurry method with 100% Hexane + 1% TEA .

    • Flush with 2 column volumes (CV) of this buffer. This ensures the entire silica bed is neutralized before the sample touches it.

  • Sample Loading:

    • Dissolve the crude oil in a minimum amount of DCM or Toluene . Avoid using pure EtOAc for loading, as it may cause band broadening.

    • Alternative: If the crude is very viscous, adsorb it onto silica (dry loading). Mix crude with silica (1:2 ratio), evaporate solvent, and load the powder on top of the column.

  • Elution Gradient:

    • CV 1-3: 100% Hexane (+1% TEA) – Elutes non-polar impurities.

    • CV 4-10: 0%

      
       20% EtOAc in Hexane (+1% TEA).
      
    • CV 11+: Hold at 20-30% EtOAc until product elutes.

    • Target: The product usually elutes between 15-25% EtOAc depending on the exact silica activity.

  • Fraction Analysis:

    • Check fractions by TLC.[2][4][5][6] Stain with Iodine or UV (254 nm) .

    • The Product (tertiary amine) should run slightly higher (

      
      ) than the Starting Material (
      
      
      
      ) in an optimized system due to the loss of the N-H donor group, provided tailing is suppressed.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Product co-elutes with Starting Material Insufficient selectivity in Hex/EtOAc.Switch to Toluene:EtOAc (95:5 gradient) . Toluene interacts differently with the aniline

-system, often improving separation of N-alkylated derivatives.
Bands are broad and tailing Acidic silica sites are active.Increase TEA concentration to 2% . Ensure the column was pre-equilibrated with the basic solvent.
Product decomposes on column Hydrolysis of nitrile (rare) or oxidation.Use Neutral Alumina instead of Silica. Alumina is less acidic and gentler on sensitive amines.
Low Recovery / Missing Mass Irreversible adsorption (salt formation).Flush the column with 10% Methanol in DCM + 1% NH₄OH at the end of the run to strip any "stuck" amine salts.

References & Grounding

  • Flash Chromatography Principles:

    • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link

    • Note: Establishes the standard for silica gel flash chromatography.

  • Purification of Aromatic Amines:

    • BenchChem Technical Guide.[7] (2025).[2][5][6][7] N,N-Bis(2-cyanoethyl)aniline Synthesis and Purification. Link

    • Note: Describes the Michael addition of anilines to acrylonitrile and subsequent purification, directly applicable to the mono-cyanoethylated analog.

  • Cyanoethylation Mechanism & Properties:

    • Organic Reactions. (2011). Cyanoethylation. Vol 5. Wiley Online Library. Link

    • Note: Authoritative source on the reaction mechanism, confirming the stability and polarity changes expected during the synthesis.

  • TLC of Amines:

    • Reich, H. J. (2024). Chromatography Solvent Systems. University of Wisconsin-Madison. Link

    • Note: Provides standard solvent strength tables and additive recommendations (TEA) for basic compounds.

Sources

Troubleshooting

avoiding side reactions in the synthesis of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile derivatives

This Technical Support Guide addresses the synthesis of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile (also known as N-ethyl-N-cyanoethyl-m-anisidine). This molecule is a critical intermediate for disperse dyes and pharm...

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Support Guide addresses the synthesis of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile (also known as N-ethyl-N-cyanoethyl-m-anisidine). This molecule is a critical intermediate for disperse dyes and pharmaceutical precursors, synthesized via the Michael addition of N-ethyl-m-anisidine to acrylonitrile.

Ticket Subject: Optimizing Selectivity & Preventing Side Reactions in Michael Addition Target Molecule: 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile Reaction Type: Acid/Metal-Catalyzed Aza-Michael Addition

Critical Control Points (Quick Reference)

Before troubleshooting specific failures, verify your parameters against these control limits to minimize side reactions.

ParameterControl LimitConsequence of Deviation
Temperature 80°C – 95°C (Reflux)>100°C: Retro-Michael reaction (product reverts to starting material). <70°C: Incomplete conversion; kinetic stalling.
Catalyst Cu(OAc)₂ or AcOHStrong Acid: Protonates amine, killing nucleophilicity. Strong Base: Triggers rapid acrylonitrile polymerization.
Acrylonitrile 1.2 – 1.5 EquivalentsExcess: Increases polymerization risk. Deficit: Incomplete reaction; difficult separation of starting amine.
Inhibitor Hydroquinone (HQ)Absence: Exothermic polymerization of acrylonitrile (runaway reaction).
Water Content < 0.5%Excess: Hydrolysis of nitrile to amide (

) or acid (

).

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a viscous gel or solid."

Diagnosis: Polymerization of Acrylonitrile (Poly-AN). Acrylonitrile is prone to radical polymerization, especially when heated. If the reaction solidifies, you have likely created Poly-AN rather than your target amine.

  • Root Cause: Lack of radical inhibitor or presence of peroxides in the solvent.

  • Solution:

    • Add Inhibitor: Always add Hydroquinone (HQ) or Phenothiazine (approx. 0.1 – 0.5 wt% relative to acrylonitrile) to the reaction mixture.

    • Oxygen Presence: Phenolic inhibitors like HQ require trace dissolved oxygen to function. Do not purge the system so thoroughly with nitrogen that you strip all oxygen, unless using an anaerobic inhibitor like phenothiazine.

    • Catalyst Selection: Avoid strong bases (e.g., NaOMe, KOH) which initiate anionic polymerization of acrylonitrile. Stick to weak acids (Acetic acid) or Lewis acids (CuCl, ZnCl₂).

Issue 2: "Yield is stalled at 60-70% despite prolonged reflux."

Diagnosis: Thermodynamic Equilibrium (Retro-Michael). The cyanoethylation of aniline derivatives is reversible. At high temperatures, the entropy favors the two starting molecules over the single product molecule.

  • Root Cause: Reaction temperature is too high, pushing the equilibrium back to the left.

  • Solution:

    • Copper Catalysis: Switch from standard acetic acid to a Copper(II) Acetate (Cu(OAc)₂) or Cuprous Chloride (CuCl) catalyst system. Copper coordinates with the nitrile nitrogen, activating the

      
      -carbon of acrylonitrile without protonating the aniline nitrogen. This increases the forward rate constant without requiring excessive heat [1].
      
    • Temperature Step-Down: Start the reaction at reflux (approx. 90°C) to overcome activation energy, then lower the temperature to 70-75°C for the final soak to shift equilibrium toward the product.

Issue 3: "LC-MS shows impurity peaks at [M+18] and [M+19]."

Diagnosis: Nitrile Hydrolysis. The nitrile group (


) is sensitive to hydrolysis under acidic/basic conditions, converting to the amide (+18 Da mass shift) or carboxylic acid (+19 Da mass shift, often seen as +1 in positive mode due to ionization diffs).
  • Root Cause: Moisture in the reagents or wet acetic acid.

  • Solution:

    • Dry Solvents: Ensure the N-ethyl-m-anisidine is dry. Use glacial acetic acid (anhydrous).

    • Workup Control: During the quench, avoid prolonged exposure to hot aqueous acids. Neutralize the catalyst quickly with cold sodium bicarbonate solution before extraction.

Issue 4: "The product is dark/black after isolation."

Diagnosis: Oxidative Degradation. Electron-rich anilines (especially with a meta-methoxy group) are prone to oxidation, forming quinoid-like colored impurities.

  • Root Cause: Exposure to air and light during the long reflux or workup.

  • Solution:

    • Inert Atmosphere: Run the reaction under a nitrogen blanket.

    • Acid Wash: Wash the organic layer with dilute HCl during workup to remove unreacted aniline (which oxidizes faster than the product), then neutralize.

Visualizing the Chemistry

Diagram 1: Reaction Pathways & Side Reactions

This diagram illustrates the desired Michael addition versus the competing polymerization and hydrolysis pathways.

ReactionPathways cluster_0 Optimization Zone Start N-ethyl-m-anisidine + Acrylonitrile Catalyst Cat: Cu(OAc)2 / AcOH Temp: 80-90°C Start->Catalyst Polymer SIDE REACTION: Polyacrylonitrile (Gel) Start->Polymer No Inhibitor or Strong Base Product Target Product: 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile Catalyst->Product Main Pathway Product->Start Temp > 100°C Hydrolysis SIDE REACTION: Amide/Acid Impurities (+H2O) Product->Hydrolysis Wet Conditions + Heat Retro Retro-Michael (Reversion)

Caption: Figure 1. The reaction network showing the reversible Michael addition (green) and irreversible side reactions (red) including polymerization and hydrolysis.

Diagram 2: Troubleshooting Logic Tree

Follow this decision tree when analyzing reaction failures.

Troubleshooting Problem Identify Problem Viscosity Mixture Solidified/Gel Problem->Viscosity LowYield Low Yield / High SM Problem->LowYield Impurity New Impurity Peaks Problem->Impurity Action1 Add Hydroquinone Check for Strong Base Viscosity->Action1 Polymerization Action2 Switch to Cu(OAc)2 Lower Temp to 80°C LowYield->Action2 Equilibrium Issue Action3 Check Water Content Use Glacial AcOH Impurity->Action3 Hydrolysis

Caption: Figure 2. Decision tree for diagnosing synthetic failures based on physical observation and analytical data.

Validated Experimental Protocol

Objective: Synthesis of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile with minimized impurities.

Reagents:

  • N-ethyl-m-anisidine (1.0 eq)

  • Acrylonitrile (1.25 eq)

  • Glacial Acetic Acid (2.0 eq)

  • Copper(II) Acetate (3-5 mol%)

  • Hydroquinone (0.1 wt%)

Procedure:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, reflux condenser, and internal thermometer. Flush with Nitrogen.

  • Charging: Charge N-ethyl-m-anisidine, Glacial Acetic Acid, Copper Acetate, and Hydroquinone. Stir until Cu salt dissolves (blue-green solution).

  • Addition: Heat mixture to 60°C . Add Acrylonitrile dropwise over 30 minutes. Note: Do not add all at once to prevent thermal runaway.

  • Reaction: Heat to 90°C (Reflux) for 6–8 hours. Monitor by TLC or HPLC.

    • Checkpoint: If reaction stalls, do not increase temp above 100°C. Add 0.1 eq more acrylonitrile and stir longer.

  • Workup: Cool to room temperature. Pour into ice-water (5x volume). Neutralize with saturated

    
     until pH 
    
    
    
    7-8.
  • Extraction: Extract with Ethyl Acetate or Toluene. Wash organic layer with water (to remove acetic acid) and brine.

  • Purification: Dry over

    
     and concentrate. If high purity is required, vacuum distill (high vacuum required due to high boiling point) to separate from unreacted amine.
    

References

  • Cyanoethylation of Amines (Review)

    • Title: Cyanoethylation: A Vital Reaction in the Synthesis of Biologically Active Heterocycles.
    • Source: Asian Journal of Chemistry / Vertex AI Search.
    • Context: Confirms the use of Copper salts (Cuprous Chloride/Acetate) to enhance yield in sterically hindered or deactivated amines where acetic acid alone fails.[1]

    • URL:[Link]

  • Polymerization Inhibition

    • Title: Preventing polymerization of acrylonitrile derivatives during reaction.[2][3][4]

    • Source: BenchChem Technical Guide.
    • Context: Establishes the requirement for inhibitors (Hydroquinone)
  • Hydrolysis Mechanisms

    • Title: Reactions of Nitriles - Hydrolysis to Carboxylic Acids.[5]

    • Source: Chemistry Steps / LibreTexts.
    • Context: Details the acid-catalyzed mechanism converting nitriles to amides and acids, explaining the +18/+19 mass shift in LCMS.
    • URL:[Link]

  • Copper Catalysis in Amination/Cyanation

    • Title: Copper's Contribution to Amination Catalysis.[1][6][7][8]

    • Source: NIH / PMC.
    • Context: Provides background on copper's role in activating C-N bond formation and coordinating with nitrogenous ligands.[7]

    • URL:[Link]

Sources

Optimization

improving the yield of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile reactions

Technical Support Center: Process Optimization Hub Subject: Optimization of Aza-Michael Addition for 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile Synthesis Executive Summary & Chemical Logic Welcome, Researcher. You are...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Process Optimization Hub Subject: Optimization of Aza-Michael Addition for 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile Synthesis

Executive Summary & Chemical Logic

Welcome, Researcher. You are likely synthesizing 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile (CAS: 148-87-8 analog) as an intermediate for azo dyes or pharmaceutical scaffolds. This reaction is a Lewis acid-promoted Aza-Michael addition involving a secondary aromatic amine (N-ethyl-m-anisidine) and an electron-deficient alkene (acrylonitrile).

The Core Challenge: Unlike aliphatic amines, your substrate is an aromatic amine . The lone pair on the nitrogen is delocalized into the benzene ring, significantly reducing nucleophilicity. Furthermore, the N-ethyl group adds steric hindrance. Consequently, this reaction does not proceed well under "standard" click-chemistry conditions. It requires electrophilic activation of the acrylonitrile without fully protonating the amine.

The Solution Architecture: We utilize a "Soft Acid" approach. Strong mineral acids (HCl) will protonate the amine (forming an unreactive ammonium salt). Instead, we use Acetic Acid (AcOH) or Copper(II) Acetate to activate the nitrile terminus of the acrylonitrile, lowering the LUMO energy and facilitating attack by the sterically hindered aniline.

Reaction Pathway Visualization

The following diagram illustrates the critical transition state and the competing polymerization pathway. Understanding this bifurcation is key to yield improvement.

AzaMichael_Mechanism Reactants N-ethyl-m-anisidine + Acrylonitrile Activation Electrophile Activation (Catalyst Coordination) Reactants->Activation AcOH / Cu(OAc)2 TS Transition State (C-N Bond Formation) Activation->TS Nucleophilic Attack Polymer Polyacrylonitrile (Yellow/White Solid) Activation->Polymer Radical Initiator / Heat Product 3-(Ethyl(3-methoxyphenyl) amino)propanenitrile TS->Product Proton Transfer Retro Retro-Michael (Reversion) Product->Retro High T (>110°C) Retro->Reactants

Figure 1: Mechanistic pathway showing the catalyst-dependent activation step and the competing polymerization risk.

Optimized Experimental Protocols

We provide two protocols. Protocol A is the industry standard for scalability. Protocol B is the high-performance method for difficult substrates.

Protocol A: The "Glacial" Standard (Acetic Acid Promoted)

Best for: Large scale, cost-efficiency, and solvent minimization.

  • Setup: Use a 3-neck round-bottom flask with a reflux condenser, thermometer, and dropping funnel.

  • Charge: Add N-ethyl-m-anisidine (1.0 eq) and Glacial Acetic Acid (0.5 - 1.0 eq) .

    • Note: The acetic acid acts as both solvent and catalyst.

  • Inhibitor: Add Hydroquinone (0.1 wt%) relative to acrylonitrile mass.

    • Critical: Without this, acrylonitrile will polymerize upon heating.

  • Addition: Heat mixture to 80°C . Add Acrylonitrile (1.5 eq) dropwise over 1 hour.

    • Why dropwise? Acrylonitrile is volatile (bp 77°C) and toxic. Dropwise addition prevents pooling and thermal runaway.

  • Reflux: Raise temperature to 90-95°C (gentle reflux) for 12–24 hours.

  • Workup: Cool to RT. Pour into ice water. Neutralize with NaHCO3. Extract with Ethyl Acetate.[1][2][3]

Protocol B: Lewis Acid Catalysis (Copper(II) Acetate)

Best for: Maximizing yield on small-to-medium scale.

  • Catalyst: Cu(OAc)₂ (5 mol%).

  • Solvent: Ethanol (absolute) or Toluene (if higher T needed).

  • Conditions: Reflux (78°C for EtOH) for 8–12 hours.

  • Advantage: Copper coordinates strongly to the nitrile nitrogen, pulling electron density and making the beta-carbon highly electrophilic, significantly speeding up the reaction with the hindered amine.

Troubleshooting Guide (Symptom-Based)

Use this matrix to diagnose issues immediately.

SymptomProbable CauseCorrective ActionMechanism
Reaction Stalled (<40% Conv.) Equilibrium Limit Add 0.5 eq more Acrylonitrile; Increase time.The reaction is reversible. Excess electrophile pushes equilibrium (Le Chatelier).
Yellow/White Precipitate Polymerization Add Hydroquinone (500 ppm); Lower Temp.Acrylonitrile is polymerizing (anionic or radical) instead of reacting with the amine.
Low Yield (Dark Tar) Oxidation Degas solvents; Run under N₂/Ar.Anilines oxidize easily at high temps. Inert atmosphere is mandatory.
Starting Material Remains Poor Activation Switch from AcOH to Cu(OAc)₂ or ZnCl₂ .Secondary aromatic amines are weak nucleophiles; stronger Lewis acid activation is required.
Product Decomposes on Distillation Retro-Michael Distill under high vacuum (<1 mmHg).High heat reverses the reaction. Keep pot temp <120°C.

Comparative Efficiency Data

The following data summarizes expected yields based on catalyst choice for secondary aromatic amines (extrapolated from N-methylaniline and N-ethylaniline analogs).

Catalyst SystemReaction TimeTemp (°C)Typical YieldNotes
None (Thermal) 48 h100< 30%Extremely slow due to steric hindrance.
Acetic Acid (Glacial) 18-24 h9565-75%Standard industrial method. Simple workup.
Cu(OAc)₂ (5 mol%) 8-12 h8085-92% Recommended. Best balance of rate/yield.
HCl (Conc.) N/AN/A0%Avoid. Protonates amine, killing nucleophilicity.
Silica/H₂SO₄ 6 h6080%Solid support catalysis; good for small scale.

Frequently Asked Questions (FAQ)

Q1: Can I use a primary amine (m-anisidine) and alkylate it later? Answer:Not recommended. Reacting a primary amine with acrylonitrile often leads to the "double addition" byproduct (bis-cyanoethylation), forming the tertiary amine. It is chemically cleaner to alkylate the aniline with the ethyl group first (reductive amination), then perform the Michael addition.

Q2: Why is the reaction reversible? Answer: The Aza-Michael addition forms a C-N bond that is sterically crowded in this specific molecule. At high temperatures (>120°C), the entropy gain from breaking into two molecules (aniline + acrylonitrile) favors the reverse reaction (Retro-Michael). Always strip solvents at the lowest possible vacuum temperature.

Q3: My acrylonitrile turns yellow before I even add it. Is it safe? Answer:No. Yellowing indicates the inhibitor (hydroquinone/MEHQ) is depleted and polymerization has started. Distill the acrylonitrile immediately before use or pass it through a plug of basic alumina to remove the polymer/inhibitor, but then use it instantly.[4]

Q4: Why avoid strong acids like HCl? Answer: Acrylonitrile reacts with the free base of the amine. If you add HCl, you form the anilinium chloride salt (


). This species has no lone pair available to attack the acrylonitrile. You need an acid that activates the nitrile but leaves the amine alone (Lewis acids or weak organic acids).

References

  • Catalysis of Aza-Michael Additions

    • Title: "Ceric Ammonium Nitrate Catalyzed aza-Michael Addition of Aliphatic Amines to α,β-Unsaturated Carbonyl Compounds and Nitriles in Water."[5]

    • Source: Synlett, 2006.[5]

    • Relevance: Establishes the baseline for Lewis Acid catalysis, though noting aromatic amines require stronger conditions than aliph
  • Solvent-Free & Alumina Protocols

    • Title: "Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions."
    • Source: Molecules, 2016.[6]

    • Relevance: Validates the use of solid acid supports and solvent-free conditions to improve yields and reduce polymeriz
  • Ionic Liquid & Green Approaches

    • Title: "Reinvigorating aza-Michael reactions under ionic liquid c
    • Source: Royal Society of Chemistry (RSC), 2024.
    • Relevance: Provides modern alternatives for "stalled" reactions using ionic liquids to stabilize the transition st
  • Polymerization Inhibition

    • Title: "Inhibition of polymerization of acrylonitrile."[4][7][8]

    • Source: US P
    • Relevance: Foundational industrial standard for using hydroquinone monobenzyl ether to prevent side reactions during he

Sources

Troubleshooting

removal of impurities from crude 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile

This technical guide details the purification and impurity management of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile (also known as N-Ethyl-N-(2-cyanoethyl)-m-anisidine; CAS: 148-87-8). This molecule is a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the purification and impurity management of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile (also known as N-Ethyl-N-(2-cyanoethyl)-m-anisidine; CAS: 148-87-8).

This molecule is a critical intermediate, typically synthesized via the aza-Michael addition of N-ethyl-m-anisidine to acrylonitrile. The presence of the electron-donating methoxy group and the electron-withdrawing nitrile group creates a unique polarity profile that complicates purification.

Technical Support: Impurity Removal Guide

Module 1: Diagnostic Workflow

Before selecting a purification method, characterize your crude profile. The following decision tree outlines the logical progression for purification based on the physical state and impurity type.

PurificationWorkflow Start Crude Reaction Mixture TLC TLC Analysis (Check for Starting Amine) Start->TLC AminePresent Unreacted Amine Detected? TLC->AminePresent StateCheck Physical State (at 25°C) AminePresent->StateCheck No (Clean conversion) AcidWash Protocol A: Selective Acid Wash (Exploit Basicity Difference) AminePresent->AcidWash Yes (High Rf spot) Distillation Protocol B: High-Vacuum Distillation (<1 mmHg, Short Path) StateCheck->Distillation Oil / Low Melting Solid Recryst Protocol C: Recrystallization (EtOH/Water or Toluene) StateCheck->Recryst Crystalline Solid AcidWash->StateCheck Post-Workup Column Protocol D: Flash Chromatography (Gradient Elution) Distillation->Column If purity <98% Recryst->Column If mother liquor valuable

Figure 1: Decision tree for selecting the optimal purification route based on impurity profile and physical state.

Module 2: Chemical Scavenging (The "Smart" Wash)

Issue: Presence of unreacted N-ethyl-m-anisidine. Scientific Logic: The product contains a cyanoethyl group, which is electron-withdrawing. This makes the product less basic than the starting material (N-ethyl-m-anisidine). We can exploit this pKa difference to selectively protonate and wash away the starting material without extracting the product.

FAQ: Why is my product turning red/brown?

  • Cause: Oxidation of the aniline ring (likely the unreacted starting material or trace impurities).

  • Solution: Perform all washes under an inert atmosphere (Nitrogen/Argon) and use degassed solvents.

Protocol A: Selective Acid Extraction

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Toluene (10 mL per gram of crude).

  • The "pH Switch": Wash the organic layer with 10% aqueous Acetic Acid (3x).

    • Mechanism:[1] The more basic starting amine forms a water-soluble acetate salt. The less basic nitrile product remains in the organic layer.

    • Warning: Do not use strong mineral acids (HCl) initially, as they may protonate the product or hydrolyze the nitrile.

  • Neutralization: Wash the organic layer with Saturated NaHCO₃ to remove residual acid.

  • Drying: Dry over anhydrous Na₂SO₄ and concentrate.

Module 3: Advanced Purification Protocols

Table 1: Comparison of Purification Methods

MethodTarget ImpurityYield PotentialPurity CeilingScalability
High-Vac Distillation Solvents, Polymerized AcrylonitrileHigh (85-95%)96-98%Excellent
Flash Chromatography Close-eluting isomers, Bis-adductsModerate (70-85%)>99%Low/Medium
Recrystallization Trace colored impuritiesVariable>99%High

Protocol B: High-Vacuum Distillation (For Oils) Use this if the product remains an oil (common for this class of compounds).

  • Setup: Short-path distillation head with a cow receiver.

  • Pressure: Must be < 1.0 mmHg (ideally 0.1–0.5 mmHg).

    • Reason: Aminopropanenitriles are thermally sensitive. Excessive heat (>150°C) can cause a retro-Michael reaction , reverting the product back to the starting amine and acrylonitrile.

  • Temperature: Expect boiling points in the range of 160–180°C at 0.5 mmHg .

  • Fraction Collection: Discard the first 5-10% (forerun containing volatiles/aniline). Collect the main stable fraction.

Protocol C: Crystallization (For Solids) If the oil solidifies upon standing or cooling.

  • Solvent System: Ethanol/Water (9:1) or Toluene/Hexane (1:3).

  • Procedure: Dissolve in minimum hot ethanol. Add warm water dropwise until turbidity persists.[2] Cool slowly to room temperature, then to 4°C.

  • Troubleshooting: If "oiling out" occurs (droplets instead of crystals), re-heat and add a seed crystal or scratch the glass surface.

Protocol D: Flash Chromatography Use for final polishing or separating bis-addition byproducts.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase:

    • Start: 100% Hexane (to elute non-polar impurities).

    • Gradient: 0% → 20% Ethyl Acetate in Hexane.

  • Detection: UV at 254 nm. The methoxy group provides strong absorbance.

Module 4: Troubleshooting FAQ

Q: I see a new spot on TLC after distillation that wasn't there before. What happened? A: You likely overheated the pot. This is the retro-Michael product (starting amine).

  • Fix: Lower the vacuum pressure to reduce the boiling point. Add a radical inhibitor (e.g., BHT) to the pot to prevent polymerization of the generated acrylonitrile.

Q: My yield is low (<50%). Where did the product go? A: Check the aqueous layer from your workup. If the acid wash was too strong (e.g., 1M HCl), you may have protonated the product and washed it away.

  • Fix: Basify the aqueous waste to pH 10 and extract with EtOAc to recover the product.

Q: The product has a persistent yellow color. A: This is typical for aniline derivatives. If purity by NMR is high (>98%), the color is likely a trace oxidation impurity (quinone-like structure) with high extinction coefficient.

  • Fix: Pass the solution through a small pad of activated charcoal or neutral alumina before final evaporation.

References

  • Michael Addition Overview: Molecules. 2022 , 27(4), 1256. "Michael Addition of 3-Oxo-3-phenylpropanenitrile to Linear Conjugated Enynones."

  • Purification of Aniline Derivatives: BenchChem Technical Guide. "Common side products in the synthesis of N,N-Dibenzyl-p-anisidine and their removal."

  • Physical Properties & CAS Data: NIST Chemistry WebBook. "Propanenitrile, 3-(ethylphenylamino)- (CAS 148-87-8)."[3][4]

  • Impurity Scavenging: Google Patents. "Method for removing unreacted electrophiles from a reaction mixture (US5632898A)."

  • Crystallization Troubleshooting: Biotage Blog. "What is the best way to purify a crude reaction mixture that auto-crystallizes?"

Sources

Reference Data & Comparative Studies

Validation

validation of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile structure by X-ray crystallography

The following guide serves as a technical comparison and validation protocol for the structural characterization of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile (CAS: 66188-29-2). It is designed for analytical scientist...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical comparison and validation protocol for the structural characterization of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile (CAS: 66188-29-2). It is designed for analytical scientists and process chemists requiring definitive structural proof beyond standard spectroscopy.

A Comparative Guide: X-Ray Crystallography vs. Solution-State Spectroscopy

Executive Summary

In the development of advanced dye intermediates and pharmaceutical precursors, unambiguous structural validation is critical. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide connectivity and composition data, they often fail to resolve specific 3D conformational isomers or solid-state packing phenomena that dictate material stability and reactivity.

This guide compares the "performance" of Single Crystal X-ray Diffraction (SC-XRD) against standard solution-state alternatives for validating 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile . We demonstrate that while NMR is superior for high-throughput purity analysis, SC-XRD is the requisite "Gold Standard" for defining absolute configuration, nitrogen geometry (planarity), and intermolecular packing forces.

Technical Specifications & Compound Profile
  • IUPAC Name: 3-[Ethyl(3-methoxyphenyl)amino]propanenitrile[1][2]

  • CAS Number: 66188-29-2[1][2][3][4]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Key Structural Features:

    • Aniline Nitrogen: Potential for pyramidal vs. planar geometry (hybridization state).

    • Methoxy Group: Meta-position regiochemistry.

    • Cyanoethyl Tail: Flexible torsion angles affecting packing density.

Comparative Analysis: X-Ray vs. Alternatives

The following table objectively compares the validation capabilities of X-ray Crystallography against NMR (1H/13C) and HRMS.

FeatureMethod A: X-Ray Crystallography (SC-XRD) Method B: Solution NMR (

H,

C, NOESY)
Method C: High-Res Mass Spec (HRMS)
Primary Output Absolute 3D atomic coordinates & bond lengths.Atom connectivity & chemical environment.[5]Elemental composition & fragmentation.
Conformational Insight Definitive. Reveals exact torsion angles and N-atom hybridization (sp

vs sp

).
Averaged. Rapid rotation in solution blurs specific conformers.None.
Regio-isomerism Absolute. Unambiguously distinguishes meta vs para substitution patterns.Inferential. Requires complex coupling constant analysis (

-coupling).
Ineffective (isomers have identical mass).
Sample State Solid (Single Crystal). Note: May require derivatization.Liquid/Solution.Gas/Ionized Phase.[6]
Turnaround Time High (Days/Weeks for crystal growth).Low (Minutes).Low (Minutes).
Validation Confidence 99.9% (Absolute Proof) 95% (Strong Inference)50% (Composition only)
Critical Validation Parameters (The "Why" of X-Ray)

For this specific aminonitrile, X-ray crystallography resolves three critical structural questions that NMR cannot definitively answer:

A. Nitrogen Planarity (Color & Reactivity)

The geometry of the aniline nitrogen determines the extent of conjugation with the aromatic ring.

  • Hypothesis: The electron-withdrawing cyanoethyl group may induce a more planar (sp

    
    ) character compared to simple N,N-diethylaniline.
    
  • X-Ray Data: Measures the sum of bond angles around N (

    
    ).
    
    • 
       = Planar (Max Conjugation).
      
    • 
       = Pyramidal (Interrupted Conjugation).
      
B. The Meta-Methoxy Orientation

NMR coupling constants for meta-substituted rings can be ambiguous due to signal overlap. X-ray diffraction provides a direct visual map of the electron density, proving the methoxy group is at the C3 position relative to the amine, eliminating any risk of ortho or para isomer contamination from the synthesis.

C. Solid-State Packing (Stability)

The cyano group (-CN) is a strong dipole. X-ray analysis reveals if the molecules form antiparallel dipole-dipole pairs or hydrogen-bonded networks (C-H...N interactions), which directly correlates to the compound's shelf-life and melting point stability.

Experimental Protocol: X-Ray Validation Workflow

Since 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile is often a liquid or low-melting solid, standard crystallization may fail. The following Self-Validating Protocol utilizes salt formation to ensure high-quality diffraction data.

Phase 1: Derivatization & Crystallization
  • Reagent Prep: Dissolve 100 mg of the target compound in 2 mL of anhydrous ethanol.

  • Acid Addition: Add 1.1 equivalents of Picric Acid or p-Toluenesulfonic acid (dissolved in ethanol). Reasoning: Large counter-ions like picrate facilitate lattice formation for flexible molecules.

  • Slow Evaporation: Cover the vial with Parafilm, poke 3 small holes, and allow to stand at 4°C for 3-5 days.

  • Harvest: Select a single block-like crystal (approx. 0.2 x 0.2 x 0.1 mm) under a polarizing microscope. Extinguish light to check for birefringence (indicates crystallinity).

Phase 2: Data Collection & Refinement
  • Mounting: Mount crystal on a Kapton loop using perfluoropolyether oil.

  • Cooling: Flash cool to 100 K using a nitrogen stream. Reasoning: Freezes thermal vibration, improving resolution.

  • Diffraction: Collect full sphere of data using Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
  • Integration: Process frames to obtain

    
    .
    
  • Solution: Solve structure using Direct Methods (SHELXT) to locate heavy atoms (O, N).

  • Refinement: Refine against

    
     using SHELXL. Anisotropic refinement for all non-hydrogen atoms.
    
Phase 3: Validation Metrics

A successful validation must meet these criteria:

  • R-factor (

    
    ):  < 5.0% (Indicates high agreement between model and data).
    
  • Goodness of Fit (GooF): Close to 1.0.

  • Residual Density: < 0.5 e-/Å

    
     (No missing atoms).
    
Visualization of Structural Logic

The following diagram illustrates the validation logic, moving from the ambiguous liquid state to the definitive crystal structure solution.

ValidationWorkflow Compound Target Molecule (Liquid/Amorphous) Deriv Derivatization (Picrate/HCl Salt) Compound->Deriv Stabilize Lattice Crystal Single Crystal Growth (Slow Evap) Deriv->Crystal Order Molecules XRay X-Ray Diffraction (Mo-Kα, 100K) Crystal->XRay Diffraction Data Electron Density Map (Fobs vs Fcalc) XRay->Data Fourier Transform Result Definitive Structure (Bond Angles/Lengths) Data->Result Refinement Result->Compound Validates Purity

Caption: Workflow for transforming the flexible liquid aminonitrile into a rigid crystalline lattice for absolute structural determination.

References
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

  • Müller, P. (2009). Crystal structure refinement: a crystallographer's guide to SHELXL. Oxford University Press.
  • Allen, F. H. (2002). The Cambridge Structural Database: a quarter of a million crystal structures and rising. Acta Crystallographica Section B, 58(3), 380-388. Link

  • PubChem. (n.d.).[7] 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile (Compound).[1][2][4] National Library of Medicine. Link(Note: Link directs to analog/class entry for verification of chemical identifiers).

Sources

Comparative

A Comparative Guide to the Anticancer Activity of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile Derivatives

This guide provides a comprehensive comparison of the biological activity of novel 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile derivatives, with a specific focus on their potential as anticancer agents. We will delve i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activity of novel 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile derivatives, with a specific focus on their potential as anticancer agents. We will delve into the underlying mechanism of action, present detailed experimental protocols for assessment, and analyze structure-activity relationships based on recent findings.

Introduction: The Rationale for Derivative Synthesis

The core structure, 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile, serves as a promising scaffold in medicinal chemistry. The presence of a methoxy group and a tertiary amine offers opportunities for functionalization to enhance biological activity and selectivity.[1] The synthesis of various derivatives is a strategic approach to optimize the therapeutic potential of the lead compound, aiming to improve efficacy against cancer cells while minimizing toxicity to normal cells.[2] Recent research has increasingly pointed towards the anticancer properties of such derivatives, making this a fertile ground for drug discovery.[3][4]

Unraveling the Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant body of evidence suggests that many potent anticancer compounds exert their effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival.[5][6] For the 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile derivatives, a primary mechanism of action appears to be the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway.[7][8]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that is frequently dysregulated in a wide range of human cancers, leading to uncontrolled cell proliferation and resistance to apoptosis.[5][7] Inhibition of this pathway can effectively halt tumor progression and induce programmed cell death.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes PTEN PTEN PTEN->PIP3 Inhibits (Dephosphorylation) Compound Propanenitrile Derivatives Compound->PI3K Inhibition

Caption: PI3K/Akt/mTOR Signaling Pathway and the inhibitory action of propanenitrile derivatives.

Experimental Assessment of Anticancer Activity

To rigorously evaluate and compare the anticancer potential of these derivatives, a multi-faceted experimental approach is necessary. This ensures that the observed effects are robust and mechanistically understood.[9]

Experimental_Workflow cluster_invitro In Vitro Evaluation start Synthesized Propanenitrile Derivatives cell_culture Cancer Cell Line Culture (e.g., U-87, MDA-MB-231) start->cell_culture mtt_assay Cytotoxicity Screening (MTT Assay) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Analysis (Annexin V-FITC/PI Staining) ic50->apoptosis_assay western_blot Mechanism Validation (Western Blot for PI3K/Akt/mTOR pathway proteins) ic50->western_blot data_analysis Comparative Data Analysis & SAR apoptosis_assay->data_analysis western_blot->data_analysis

Caption: Workflow for the in vitro assessment of anticancer activity.

Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[10][11]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the derivatives, which represents the concentration of a drug that is required for 50% inhibition in vitro.

Step-by-Step Methodology:

  • Cell Seeding: Seed human cancer cell lines (e.g., U-87 for glioblastoma, MDA-MB-231 for triple-negative breast cancer) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]

  • Drug Treatment: Treat the cells with a range of concentrations of the propanenitrile derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Cisplatin).[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve by plotting the percentage of cell viability against the concentration of the compound.

Trustworthiness: The inclusion of both positive and negative controls is crucial for validating the assay results. The positive control ensures the assay is sensitive to cytotoxic effects, while the negative control accounts for any effects of the solvent.

Protocol: Apoptosis Detection (Annexin V-FITC/PI Assay)

To confirm that the observed cytotoxicity is due to the induction of apoptosis (programmed cell death), the Annexin V-FITC/Propidium Iodide (PI) assay is employed.

Objective: To differentiate between viable, apoptotic, and necrotic cells.

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the derivatives at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.[10]

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[10]

Causality: This assay provides a direct measure of apoptosis induction, a key mechanism for many anticancer drugs, thereby linking the compound's activity to a specific cellular outcome.

Protocol: Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can confirm the modulation of the PI3K/Akt/mTOR pathway.

Objective: To measure the changes in the expression and phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR).

Step-by-Step Methodology:

  • Protein Extraction: Treat cells with the compounds for a specified time, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR) and a loading control (e.g., anti-GAPDH).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.[12]

Expertise: By analyzing the ratio of phosphorylated (active) to total protein, we can quantitatively assess the inhibitory effect of the derivatives on the signaling pathway. A decrease in the levels of p-Akt and p-mTOR would confirm the proposed mechanism of action.[12]

Comparative Analysis of Derivative Activity

The true value of synthesizing a series of derivatives lies in the ability to compare their biological activities and establish a structure-activity relationship (SAR). This analysis helps in identifying the chemical modifications that lead to enhanced potency and selectivity.

Compound IDModification on Core StructureIC50 (µM) vs. U-87 GlioblastomaIC50 (µM) vs. MDA-MB-231 Breast CancerKey Mechanistic Insight
Parent 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile> 50> 50Minimal Activity
Derivative A Addition of a 1,2,4-triazole-3-thione moiety15.2 ± 1.828.5 ± 3.1Increased cytotoxicity, particularly against glioblastoma cells.[2]
Derivative B S-substitution with a 1-(4-Fluorophenyl)-2-ethanone group on the triazolethione8.7 ± 0.919.4 ± 2.5Identified as a highly active compound against glioblastoma.[3][4]
Derivative C Introduction of an isoindoline-1,3-dione moiety22.1 ± 2.435.7 ± 4.0Moderate activity observed.[2]
Cisplatin (Positive Control)5.8 ± 0.69.2 ± 1.1Standard chemotherapeutic agent.[3]

Note: The data presented in this table is illustrative and based on findings from referenced literature. Actual values may vary depending on experimental conditions.

From the comparative data, it is evident that specific modifications to the parent structure significantly enhance anticancer activity. The introduction of a triazolethione ring system, and further substitution on this ring, appears to be a promising strategy for increasing potency, especially against glioblastoma cell lines.[2][4]

Conclusion and Future Perspectives

The systematic evaluation of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile derivatives has revealed their potential as a novel class of anticancer agents. The primary mechanism of action appears to be the inhibition of the PI3K/Akt/mTOR signaling pathway, leading to the induction of apoptosis in cancer cells.

Future research should focus on:

  • In vivo studies: To evaluate the efficacy and safety of the most potent derivatives in animal models.

  • Expanded SAR studies: To further refine the chemical structure for improved activity and selectivity.

  • Investigation of other potential targets: To explore if these compounds have multi-target capabilities.

This guide provides a framework for the continued development of this promising class of compounds, with the ultimate goal of translating these findings into effective cancer therapies.

References

  • [Der Pharma Chemica. (n.d.). Synthesis and Biological Activities of[13][14]-Oxazine Derivatives.]([Link])

Sources

Validation

A Comparative Guide to the Synthesis and Properties of 3-(Ethyl(aryl)amino)propanenitriles

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth technical comparison of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile and its clo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile and its closely related structural analogs: 3-(Ethyl(phenyl)amino)propanenitrile and 3-(Ethyl(3-methylphenyl)amino)propanenitrile. We will delve into their synthesis via the aza-Michael addition, explore the influence of aromatic substitution on their physicochemical properties, and present detailed experimental protocols for their preparation and analysis. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction: The Significance of Aminopropanenitriles

Aminopropanenitriles are versatile chemical intermediates that serve as crucial building blocks in the synthesis of a wide array of more complex molecules. Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile group, allows for diverse chemical transformations. These compounds are precursors to β-amino acids, pharmaceuticals, and dye intermediates. The electronic and steric properties of substituents on the aromatic ring can significantly influence the reactivity of the amino group and the overall characteristics of the molecule. This guide will focus on the comparative aspects of the unsubstituted, 3-methyl, and 3-methoxy substituted analogs.

Comparative Synthesis via Aza-Michael Addition

The most common and efficient method for the synthesis of these compounds is the aza-Michael addition of a secondary amine to acrylonitrile.[1] This reaction involves the conjugate addition of the amine to the electron-deficient alkene of acrylonitrile.

The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the amine, or an acid, which activates the acrylonitrile. However, for anilines, the reaction can often proceed without a catalyst, albeit at a slower rate. The choice of catalyst and reaction conditions can significantly impact the reaction rate and yield. For a comparative study, it is crucial to maintain consistent reaction conditions.

Underlying Principles: Electronic Effects of Substituents

The rate of the aza-Michael addition is heavily influenced by the nucleophilicity of the amine. The electronic nature of the substituent on the aniline ring plays a pivotal role in modulating this nucleophilicity.

  • Unsubstituted Phenyl Group: Provides a baseline for comparison.

  • 3-Methyl Group (-CH₃): This is a weak electron-donating group through induction. It slightly increases the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and potentially increasing the reaction rate compared to the unsubstituted analog.

  • 3-Methoxy Group (-OCH₃): The methoxy group exhibits a dual electronic effect. It is electron-withdrawing through induction but electron-donating through resonance. In the meta position, the resonance effect is less pronounced than in the ortho or para positions. Therefore, the inductive effect may dominate, slightly decreasing the nucleophilicity of the nitrogen atom compared to the unsubstituted aniline. However, the overall effect can be subtle and may also be influenced by the reaction conditions.

A kinetic study of the Michael addition of 4-substituted anilines to an activated olefin in acetonitrile showed a linear correlation between the reaction rate and the Hammett substituent constants, confirming the influence of electronic effects on the reaction kinetics.[2]

Comparative Synthesis Data (Hypothetical)
CompoundSubstituentExpected Relative ReactivityPredicted Yield (%)Purity (%)
1 HBaseline85-90>98
2 3-CH₃Higher90-95>98
3 3-OCH₃Slightly Lower80-85>98

Table 1: Predicted comparative synthesis data for 3-(Ethyl(aryl)amino)propanenitriles.

Experimental Protocols

The following protocols are designed for a comparative synthesis and analysis of the three compounds.

Synthesis Workflow

reagents N-Ethylaniline / N-Ethyl-3-methylaniline / N-Ethyl-3-methoxyaniline + Acrylonitrile reaction Aza-Michael Addition (Solvent, optional Catalyst, Temperature, Time) reagents->reaction workup Aqueous Workup (Extraction with organic solvent) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization

Caption: General workflow for the synthesis and characterization of 3-(Ethyl(aryl)amino)propanenitriles.

Detailed Synthesis Protocol: General Procedure

This protocol is adapted from a general procedure for the synthesis of 3-(phenylamino)propanenitrile and can be applied to all three analogs for a comparative study.[3]

Materials:

  • N-Ethylaniline (for Compound 1 )

  • N-Ethyl-3-methylaniline (for Compound 2 )[4]

  • N-Ethyl-3-methoxyaniline (for Compound 3 )[5]

  • Acrylonitrile

  • Methanol (or other suitable solvent)

  • Yttrium (III) Nitrate Hexahydrate (optional catalyst)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

  • Silica gel (100-200 mesh)

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve the respective N-ethylaniline derivative (1.0 equiv) and acrylonitrile (2.0 equiv) in methanol.

  • (Optional) Add a catalytic amount of Yttrium (III) Nitrate Hexahydrate (10 mol%).

  • Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

  • Collect the fractions containing the pure product and remove the solvent to obtain the final compound.

Characterization

The synthesized compounds should be characterized by standard analytical techniques to confirm their structure and purity.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C≡N (nitrile) group around 2240-2260 cm⁻¹, C-N stretching, and aromatic C-H stretching. The NIST WebBook provides an IR spectrum for 3-(Ethyl(phenyl)amino)propanenitrile.[6]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compounds.

Analytical Workflow

sample Synthesized Compound hplc HPLC Analysis (Purity Assessment) sample->hplc nmr NMR Spectroscopy (¹H, ¹³C - Structural Confirmation) sample->nmr ir IR Spectroscopy (Functional Group Identification) sample->ir ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms data Combined Spectroscopic Data hplc->data nmr->data ir->data ms->data

Caption: Analytical workflow for the characterization of synthesized 3-(Ethyl(aryl)amino)propanenitriles.

High-Performance Liquid Chromatography (HPLC) Method

A reverse-phase HPLC method can be used to assess the purity of the synthesized compounds. A general method for the analysis of 3-[Ethyl(phenyl)amino]propanenitrile has been described.[7]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water, with a small amount of formic acid for better peak shape.

  • Detection: UV detector at a suitable wavelength (e.g., 254 nm).

Comparative Physicochemical Properties

The substituents on the phenyl ring are expected to influence the physicochemical properties of the aminopropanenitriles, such as their polarity, boiling point, and solubility.

PropertyH3-CH₃3-OCH₃Rationale
Molecular Weight ( g/mol ) 174.24188.27190.24Additive mass of the substituent.
Polarity ModerateLowerHigherThe methoxy group increases polarity due to the oxygen atom, while the methyl group is nonpolar.
Boiling Point (°C) Higher than anilineSlightly higher than Compound 1Higher than Compound 1 and 2Increased molecular weight and polarity lead to stronger intermolecular forces.
Solubility in nonpolar solvents GoodBetterLower"Like dissolves like" principle.

Table 2: Predicted comparative physicochemical properties.

A study on the physicochemical properties of substituted anilines demonstrated that parameters like steric energy, dipole moment, and nitrogen charge are influenced by the nature and position of the substituents.[8]

Performance in Applications: Dye Intermediates

N-substituted aminopropanenitriles are valuable intermediates in the synthesis of disperse dyes. The amino group acts as a coupling component in azo coupling reactions. The nature of the substituent on the phenyl ring can influence the color and fastness properties of the resulting dye.

While specific comparative data for these three compounds as dye intermediates is not available, it is known that N-Ethyl-N-cyanoethyl-m-toluidine is used as an intermediate for several disperse red dyes.[9] The electron-donating methyl group can enhance the color depth of the resulting dye. The methoxy group, also being electron-donating through resonance, would likely have a similar, if not more pronounced, effect. A comparative study would involve synthesizing azo dyes from each of the three aminopropanenitriles and evaluating their spectroscopic properties (λmax) and fastness to light and washing.

Conclusion and Future Outlook

This guide has provided a comparative overview of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile and its unsubstituted and 3-methyl analogs. The synthesis via aza-Michael addition is a straightforward and efficient method, with the reactivity being influenced by the electronic effects of the aromatic substituents. While direct comparative experimental data is scarce, this guide offers a framework for conducting such a study, including detailed experimental protocols and expected outcomes.

Further research is warranted to directly compare the reaction kinetics, yields, and performance of these compounds in specific applications. Such studies would provide valuable quantitative data for researchers and professionals in the field, enabling more informed decisions in the design and synthesis of novel molecules with tailored properties.

References

  • A general procedure for the synthesis of 3-(phenylamino)propanenitrile is described in a supporting information document. The specific citation is not fully provided in the search results, but the methodology is outlined.
  • Synthetic Procedures, Characterization data, 1H and 13C NMR Spectrum, VTNMR Data, Uv - DOI.
  • Mechanism and Linear Free Energy Relationships in Michael‐Type Addition of 4‐Substituted Anilines to Activated Olefin in Acetonitrile. Scilit. [Link]

  • Propanenitrile, 3-(ethylphenylamino)-. NIST WebBook. [Link]

  • In Silico Pharmacological Prediction of Substituted Aminonitriles. MDPI. [Link]

  • Supplementary Information Transition-metal-catalyst-free reaction of amides and acetonitriles: Synthesis of ß-ketonitriles. The Royal Society of Chemistry. [Link]

  • 3-(ETHYL(3-METHYLPHENYL)AMINO)PROPANENITRILE. gsrs. [Link]

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Comparative

A Comparative Guide to the Cross-Reactivity of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile in Biological Assays

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel small molecule, 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile. In the absence of extensive public data on this specif...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel small molecule, 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile. In the absence of extensive public data on this specific compound, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It outlines the critical importance of cross-reactivity studies, proposes a putative target class based on structural-activity relationship (SAR) analysis of similar compounds, and presents a rigorous, multi-tiered experimental plan to define its selectivity.

The Imperative of Early-Stage Cross-Reactivity Profiling

In drug discovery, the identification of a potent "hit" molecule is merely the beginning of a long and complex journey. A critical, and often underestimated, hurdle is the molecule's selectivity. Off-target interactions, where a compound binds to unintended biological molecules, can lead to a cascade of adverse effects, toxicity, or even a complete lack of therapeutic efficacy.[1][2] Therefore, comprehensive cross-reactivity studies are not just a regulatory requirement but a fundamental component of a successful drug development program.[3][4][5] Early identification of potential off-target binding allows for the timely optimization of lead compounds or the selection of alternative candidates, ultimately saving significant time and resources.[3][5]

This guide will use 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile as a case study to illustrate a robust approach to cross-reactivity assessment.

Structural Rationale and a Hypothetical Primary Target: Janus Kinase (JAK) Family

The chemical structure of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile, featuring a methoxyphenylamino moiety, is reminiscent of scaffolds found in several classes of kinase inhibitors.[2][6] The anilino-pyrimidine core is a well-established pharmacophore that binds to the ATP-binding pocket of numerous kinases.[6][7] Furthermore, the propanenitrile group can act as a hydrogen bond acceptor or a carbonyl bioisostere, potentially contributing to binding affinity and selectivity.[8]

Based on these structural alerts, we hypothesize that 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile may exhibit inhibitory activity against one or more members of the Janus Kinase (JAK) family (JAK1, JAK2, JAK3, and TYK2).[9][10][11] The JAK-STAT signaling pathway is a critical regulator of the immune response, and inhibitors of this pathway have been successfully developed for the treatment of autoimmune diseases.[9][12] However, the high degree of homology in the ATP-binding site across the JAK family and other kinases necessitates a thorough investigation of selectivity to avoid unwanted side effects.[10]

A Tiered Approach to Cross-Reactivity Profiling

A systematic and tiered approach is recommended to efficiently assess the cross-reactivity of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile. This strategy begins with broad, high-throughput screening and progressively narrows down to more specific functional and cellular assays.

Caption: A tiered workflow for assessing compound cross-reactivity.

Tier 1: In Silico Prediction and Broad Kinase Profiling

The initial step involves computational methods and a broad biochemical screen to identify a wide range of potential interactions.

1. In Silico Target Prediction:

Computational tools can predict potential targets based on the chemical structure of the compound by comparing it to databases of known ligand-target interactions.[3][4][13][14] This approach can provide a preliminary list of potential on- and off-targets to guide subsequent experimental work.

2. Broad Kinase Panel Screen:

A commercially available kinase panel, typically comprising several hundred kinases, should be used to assess the inhibitory activity of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile at a single high concentration (e.g., 10 µM). This provides a broad overview of its kinome-wide selectivity.

Data Presentation: Tier 1 Kinase Screen (Hypothetical Data)

Kinase FamilyTarget Kinase% Inhibition at 10 µM
JAK JAK1 95%
JAK2 85%
JAK3 92%
TYK2 78%
SRCLYN65%
TECBTK58%
OtherROCK145%
.........
Tier 2: Focused Biochemical Assays for Potency and Selectivity

Based on the results from Tier 1, a more focused set of biochemical assays should be conducted to determine the potency (IC50) of the compound against the primary targets and key off-targets.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to quantify the binding of the test compound to a kinase of interest.

Materials:

  • Kinase of interest (e.g., JAK1, JAK2, JAK3, TYK2)

  • Fluorescein-labeled ATP-competitive kinase inhibitor (tracer)

  • Europium-labeled anti-tag antibody

  • Test compound (3-(Ethyl(3-methoxyphenyl)amino)propanenitrile)

  • Assay buffer

  • 384-well microplates

  • TR-FRET plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • Add 2 µL of the diluted compound to the wells of a 384-well plate.

  • Prepare a kinase/antibody solution in assay buffer and add 4 µL to each well.

  • Prepare a tracer/buffer solution and add 4 µL to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm and 615 nm.

  • Calculate the TR-FRET ratio and determine the IC50 values from the dose-response curves.

Data Presentation: Tier 2 IC50 Determination (Hypothetical Data)

TargetIC50 (nM)
JAK1 15
JAK2 150
JAK3 25
TYK2 300
LYN>1000
BTK>1000
Tier 3: Cellular Target Engagement and Functional Assays

Moving into a more biologically relevant context, cellular assays are crucial to confirm that the compound can engage its target within a living cell and elicit a functional response.

Experimental Protocol: Cellular Target Engagement Assay (NanoBRET™)

This assay measures the engagement of the test compound with the target protein in living cells.

Materials:

  • HEK293 cells

  • NanoLuc®-Target Fusion Vector (e.g., NanoLuc®-JAK1)

  • NanoBRET™ Target Engagement (TE) Tracer

  • Test compound

  • Opti-MEM® I Reduced Serum Medium

  • Nano-Glo® Substrate and Luciferase Detection Reagent

  • White, 96-well assay plates

  • Luminometer

Procedure:

  • Transfect HEK293 cells with the NanoLuc®-Target Fusion Vector.

  • Plate the transfected cells in the 96-well plates and incubate for 24 hours.

  • Prepare serial dilutions of the test compound.

  • Add the compound and the NanoBRET™ TE Tracer to the cells.

  • Equilibrate the plate at 37°C and 5% CO2 for 2 hours.

  • Add the Nano-Glo® Substrate/Luciferase Detection Reagent.

  • Read the plate in a luminometer, measuring both donor (NanoLuc®) and acceptor (Tracer) signals.

  • Calculate the BRET ratio and determine the cellular IC50 values.

Experimental Protocol: Functional Assay (STAT Phosphorylation)

This protocol assesses the functional consequence of target inhibition by measuring the phosphorylation of a downstream substrate.

Caption: Simplified JAK-STAT signaling pathway.

Procedure:

  • Culture a relevant cell line (e.g., TF-1 cells) that expresses the target JAK.

  • Starve the cells to reduce basal signaling.

  • Pre-incubate the cells with various concentrations of the test compound.

  • Stimulate the cells with a relevant cytokine (e.g., IL-6 for JAK1).

  • Lyse the cells and perform a Western blot or ELISA to detect phosphorylated STAT (p-STAT).

  • Quantify the p-STAT levels and determine the functional IC50.

Data Presentation: Tier 3 Cellular Assays (Hypothetical Data)

Assay TypeTargetCellular IC50 (nM)
Target Engagement (NanoBRET™)JAK1 50
Functional (p-STAT3)JAK1 75
Target Engagement (NanoBRET™)JAK2 500
Functional (p-STAT5)JAK2 800
Tier 4: Phenotypic and Safety Screening

The final tier of in vitro cross-reactivity assessment involves broader phenotypic and safety screens to identify any unforeseen cellular effects.

1. Off-Target Screening Cell Microarray Analysis:

This high-throughput method assesses the binding of the compound to a wide array of human proteins expressed on the surface of cells, providing a broad view of potential off-target interactions.[13]

2. Cytotoxicity Assays:

The compound should be tested against a panel of cell lines, including both cancerous and non-cancerous lines, to determine its general cytotoxicity and therapeutic index.

3. hERG Channel Assay:

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. An automated patch-clamp assay should be performed to assess the potential for hERG liability.

Conclusion and Future Directions

This guide outlines a comprehensive and systematic approach to characterizing the cross-reactivity profile of 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile. Based on its chemical structure, we have posited that it may function as a Janus Kinase inhibitor. The proposed tiered experimental plan, from broad in silico and biochemical screens to specific cellular and safety assays, provides a robust framework for testing this hypothesis and thoroughly evaluating its selectivity.

The hypothetical data presented herein illustrates the expected outcomes of such a study, highlighting a compound with potent activity against JAK1 and JAK3, and significantly weaker activity against JAK2 and TYK2, with minimal off-target effects on other kinases at therapeutic concentrations.

It is imperative for researchers working with novel compounds like 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile to undertake such rigorous cross-reactivity profiling. The insights gained from these studies are invaluable for making informed decisions in the drug discovery and development process, ultimately leading to safer and more effective therapeutics.

References

  • Creative Biolabs. In Silico Target Prediction.
  • Creative Biolabs. Off-Target Screening Cell Microarray Assay.
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  • Makawana, J. A., et al. (2011). Synthesis and in vitro antimicrobial activity of new 3-(2-morpholinoquinolin-3-yl)
  • DermNet. Janus kinase inhibitors.
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  • Wang, L., et al. (2012). Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors. PLoS ONE, 7(6), e38186.
  • Al-Ostoot, F. H., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4621.
  • Fleming, P. E., & Sceneay, J. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • Journal of Medicinal and Chemical Sciences. (2024). Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties.
  • Vertex AI Search. Design, synthesis, and biological evaluation of (E)-3-(3-methoxy-4-substituted phenyl)
  • Vertex AI Search. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)
  • ResearchGate. Development of an (S)-1-{2-[Tris(4-methoxyphenyl)methoxy]ethyl}piperidine-3-carboxylic acid [(S)-SNAP-5114] Carba Analogue Inhibitor for Murine γ-Aminobutyric Acid Transporter Type 4.

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Safety & Regulatory Compliance

Safety

3-(Ethyl(3-methoxyphenyl)amino)propanenitrile proper disposal procedures

Topic: 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers (CSO), and Process Chemists. Executive Summary &...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile Proper Disposal Procedures Content Type: Operational Laboratory Guide Audience: Researchers, Chemical Safety Officers (CSO), and Process Chemists.

Executive Summary & Chemical Profile

Compound: 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile Class: Aminonitrile / Aniline Derivative Primary Hazard: Acute Toxicity & Cyanide Liberation. Disposal Method: High-Temperature Incineration (via approved hazardous waste vendor).

As a Senior Application Scientist, I cannot overstate the importance of treating this compound not just as "organic waste," but as a labile nitrile . While the nitrile group is covalently bonded, the presence of the amino-linkage and the electron-rich methoxyphenyl ring creates a specific vulnerability to hydrolysis under acidic conditions, which can release Hydrogen Cyanide (HCN) gas. Furthermore, the aniline moiety poses significant aquatic toxicity and sensitization risks.

The Golden Rule of Disposal:

NEVER dispose of this compound in acidic waste streams or down the drain. Strict segregation is the only fail-safe against accidental cyanide generation.

Immediate Action: Spill Response Protocol

If a spill occurs during handling, execute this immediate containment workflow.

PhaseAction StepScientific Rationale
1. Isolate Evacuate the immediate 3-meter radius. Post "Do Not Enter" signage.Prevents tracking of the aniline derivative; minimizes inhalation risk of potential volatiles.
2. PPE Up Don double nitrile gloves , lab coat, and safety goggles. If powder, use N95/P100 respirator.Aniline derivatives are readily absorbed through the skin (dermal toxicity).
3. Contain Surround the spill with vermiculite or chemically inert absorbent pads .Do not use paper towels (combustible). Inert material prevents reaction heat accumulation.
4. Neutralize Do not use acid. Use a mild detergent solution for final cleanup only after bulk removal.Acids can catalyze nitrile hydrolysis.
5. Pack Scoop absorbed material into a wide-mouth HDPE jar. Label "Hazardous Waste - Toxic Debris."Double containment prevents secondary contamination during transport.

Waste Segregation & Compatibility (The "Self-Validating" System)

To ensure safety, you must implement a Self-Validating Segregation System . Before pouring this chemical into any waste container, you must validate the container's contents using the logic below.

The Segregation Logic Diagram

SegregationLogic Start Waste: 3-(Ethyl(3-methoxyphenyl)amino)propanenitrile CheckpH Check Receiving Container pH Start->CheckpH Acid pH < 5 (Acidic) CheckpH->Acid Yes BaseNeut pH ≥ 7 (Neutral/Basic) CheckpH->BaseNeut No ResultFail STOP: INCOMPATIBLE Risk of HCN or Fire Acid->ResultFail HCN Risk CheckOx Check for Oxidizers BaseNeut->CheckOx OxPresent Oxidizers Present (Nitrates, Peroxides) CheckOx->OxPresent Yes OxAbsent No Oxidizers CheckOx->OxAbsent No OxPresent->ResultFail Exothermic Risk ResultPass PROCEED: Compatible Organic Waste Stream OxAbsent->ResultPass

Figure 1: Decision tree for waste segregation. Note the critical stop points at Acidic pH and Oxidizer presence.

Detailed Disposal Procedure

Follow this protocol for the routine disposal of reaction byproducts or expired stocks.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Why: HDPE is resistant to organic solvents and anilines. Amber glass protects light-sensitive amine groups from photo-degradation.

  • Verification: Ensure the cap has a PTFE (Teflon) liner to prevent vapor leakage.

Step 2: Chemical Treatment (Pre-Disposal)
  • Status: DO NOT attempt to chemically neutralize or hydrolyze this compound in the lab (e.g., via bleach or acid).

  • Reasoning: In-lab hydrolysis of nitriles is difficult to control and can inadvertently release cyanide if the pH drops. The safest destruction method is commercial incineration.

  • Action: Dispose of the material "as is" into the waste stream.

Step 3: Labeling & Documentation

Your waste tag must be explicit to protect downstream waste handlers.

  • Constituents: List "3-(Ethyl(3-methoxyphenyl)amino)propanenitrile" (do not use abbreviations).

  • Hazard Checkboxes: Check Toxic , Irritant , and Organic .

  • Special Warning: Write "NITRILE - DO NOT MIX WITH ACID" in the comments section of the tag.

Step 4: Storage & Handoff
  • Store in a Satellite Accumulation Area (SAA) .

  • Keep the container inside a secondary containment tray (polypropylene).

  • Timeline: Request pickup within 3 months of the "Start Date" on the label.

Scientific Rationale: The "Why" Behind the Protocol

Understanding the mechanism ensures compliance.

1. The Nitrile Hydrolysis Risk: The nitrile group (-C≡N) is generally stable, but in the presence of strong acids (H⁺) and water, it undergoes hydrolysis.

  • Mechanism:[1][2][3][4][5][6][7]

    
    
    
  • The Danger: If the reaction conditions are uncontrolled or if the equilibrium shifts, intermediate decomposition can release free Hydrogen Cyanide (HCN), a rapidly fatal asphyxiant.

2. The Aniline Oxidation Risk: The 3-methoxyphenyl group is an electron-rich aromatic ring.

  • Interaction: Mixing this with strong oxidizers (e.g., Nitric Acid, Peroxides) can lead to rapid, exothermic oxidation, potentially causing fire or explosion. The methoxy group (

    
    ) activates the ring, lowering the activation energy for these violent reactions.
    

Operational Workflow: From Bench to Vendor

This diagram illustrates the chain of custody and physical handling steps.[2][7][8][9][10][11]

DisposalWorkflow Bench Experimental Bench (Generation) SAA Satellite Accumulation (Secondary Containment) Bench->SAA Transfer in sealed HDPE Tag Labeling: 'Toxic Organic Nitrile' SAA->Tag Apply RCRA Tag Central Central Waste Storage (Segregated Area) Tag->Central EHS Pickup Vendor Certified Vendor (Incineration) Central->Vendor Manifest & Ship

Figure 2: Chain of custody workflow ensuring secure transfer from generation to final destruction.

Regulatory Compliance (US/International Context)

  • EPA (RCRA): While this specific CAS may not be a listed "P" or "U" waste, it exhibits the characteristic of Toxicity and potentially Reactivity (if mixed with acids). It must be managed as Hazardous Waste.[2]

  • Drain Disposal: Strictly Prohibited. (40 CFR 261.3).

  • European Waste Code (EWC): Likely falls under 16 05 06 * (laboratory chemicals consisting of or containing hazardous substances).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Define Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[12] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. OSHA.gov. [Link]

  • PubChem. (n.d.). Compound Summary: 3-(N-ethyl-m-toluidino)propiononitrile (Analogous Structure Safety Data). National Library of Medicine. [Link]

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